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  • Product: 5-Chloro-1-ethoxy-benzotriazole
  • CAS: 68229-95-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-1-ethoxy-benzotriazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1-ethoxy-benzotriazole (CAS No: 68229-95-8), a key heterocyclic compound. Benzotriazole derivatives are recognized as privileged structures in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1-ethoxy-benzotriazole (CAS No: 68229-95-8), a key heterocyclic compound. Benzotriazole derivatives are recognized as privileged structures in medicinal chemistry and versatile reagents in organic synthesis.[1] This document delineates the core physicochemical properties, spectroscopic profile, plausible synthetic pathways, and key applications of 5-Chloro-1-ethoxy-benzotriazole, tailored for researchers, chemists, and professionals in drug development. By synthesizing data from established chemical databases and scientific literature, this guide serves as an authoritative resource for understanding and utilizing this compound.

Introduction to the Benzotriazole Scaffold

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This scaffold is of immense interest in pharmaceutical and materials science due to its unique chemical properties and wide spectrum of biological activities.[2][3][4] The benzotriazole nucleus can exist in two primary tautomeric forms, 1H- and 2H-, with the 1H- form being predominant under standard conditions.[4] Its derivatives are foundational in the development of drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6]

5-Chloro-1-ethoxy-benzotriazole is a specific derivative featuring two key modifications to the parent structure:

  • A Chloro Group at the 5-position: This halogen substitution significantly influences the molecule's electronic properties and can enhance its biological activity or serve as a handle for further chemical modification.

  • An Ethoxy Group at the 1-position: The N-alkoxylation of the triazole ring modifies the compound's polarity, solubility, and steric profile, making it a valuable intermediate for synthesizing more complex molecular architectures.

The strategic placement of these functional groups makes 5-Chloro-1-ethoxy-benzotriazole a valuable building block for creating novel chemical entities.

Analytical_Workflow Sample Sample of 5-Chloro-1-ethoxy-benzotriazole NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Interpretation & Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation Synthesis_Pathway start 4-Chloro-2-nitroaniline reduction Reduction (e.g., Fe/HCl) start->reduction intermediate1 4-Chloro-1,2-phenylenediamine reduction->intermediate1 diazotization Diazotization & Cyclization (NaNO₂, Acetic Acid) intermediate1->diazotization intermediate2 5-Chlorobenzotriazole diazotization->intermediate2 alkoxylation N-Alkoxylation (Electrophilic 'EtO+' source) intermediate2->alkoxylation product 5-Chloro-1-ethoxy-benzotriazole alkoxylation->product

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol Example:

Step 1: Synthesis of 5-Chlorobenzotriazole This procedure is adapted from general methods for synthesizing benzotriazoles from o-phenylenediamines. 1[2][7]. Reduction: 4-Chloro-2-nitroaniline is reduced to 4-chloro-1,2-phenylenediamine. A common method involves using iron powder in the presence of an acid like hydrochloric acid. 2[7]. Diazotization and Cyclization: The resulting 4-chloro-1,2-phenylenediamine is dissolved in glacial acetic acid. 3. An aqueous solution of sodium nitrite is added portion-wise while stirring at room temperature. The reaction is exothermic. 4. Stirring is continued for approximately 30 minutes until the reaction is complete. 5. The product, 5-chlorobenzotriazole, precipitates and can be collected by filtration.

Step 2: N-Ethoxylation of 5-Chlorobenzotriazole

  • The 5-chlorobenzotriazole intermediate is dissolved in a suitable aprotic solvent (e.g., DMF).

  • A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the triazole nitrogen, forming the benzotriazolide anion.

  • An appropriate electrophilic ethoxylating agent is added to the mixture.

  • The reaction is stirred, possibly with heating, until completion (monitored by TLC).

  • Workup involves quenching the reaction, extraction with an organic solvent, and purification, typically by column chromatography, to isolate the desired 1-ethoxy isomer from the potential 2-ethoxy side product.

[8]### 5. Applications in Research and Development

The utility of 5-Chloro-1-ethoxy-benzotriazole stems from the versatile nature of the benzotriazole scaffold.

Medicinal Chemistry and Drug Development

Benzotriazole is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets. D[1]erivatives have demonstrated a vast range of pharmacological activities. *[5] Antiviral Agents: Benzotriazole derivatives have been designed and synthesized as potent inhibitors of various RNA viruses, including Coxsackievirus B5. *[5] Antimicrobial and Antifungal Agents: The scaffold is present in compounds active against bacteria and fungi, including resistant strains. *[2][3] Anticancer Research: Certain derivatives act as selective inhibitors of protein kinases involved in tumor progression.

[3][6]5-Chloro-1-ethoxy-benzotriazole serves as an ideal starting material for generating libraries of novel compounds to be screened for such biological activities. The ethoxy group can modulate pharmacokinetics, while the chloro group provides a site for further synthetic elaboration.

Organic Synthesis

In synthetic chemistry, the benzotriazole group is an excellent synthetic auxiliary. *[1] Acylating Agent: It can be used to create N-acyl benzotriazoles, which are stable and effective acylating agents for amines, alcohols, and other nucleophiles. *[2] Leaving Group: The benzotriazolyl group is a good leaving group, facilitating various substitution reactions.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-1-ethoxy-benzotriazole should be handled with appropriate safety precautions. The safety profile can be inferred from related compounds.

  • General Hazards: The parent compound, 5-chlorobenzotriazole, is classified as harmful if swallowed. B[9]enzotriazole itself is combustible, and its dust can form explosive mixtures in the air. I[10]t may decompose on heating to produce toxic fumes. *[10] Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. 5-Chlorobenzotriazole. [Link]

  • Journal of Chemical Research. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. [Link]

  • GSC Biological and Pharmaceutical Sciences. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • NextSDS. 5-(chloromethyl)-1-ethyl-1H-1,2,3-benzotriazole. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • PubChem. 5-Chloro-1H-1,2,3-triazole. [Link]

  • Chemsrc. 5-Chloro-1H-benzotriazole | CAS#:94-97-3. [Link]

  • INCHEM. ICSC 1091 - BENZOTRIAZOLE. [Link]

  • Journal of Drug Delivery and Therapeutics. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. [Link]

  • Google Patents.
  • Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. [Link]

  • PubChem. 1H-Benzotriazole, 5-chloro-1-(4-chlorophenyl)-. [Link]

  • Wikipedia. 1,2,3-Triazole. [Link]

  • Chemistry – An Asian Journal. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their use in Ring Opening Polymerisation of Glycidol. [Link]

  • Journal of Chemical Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • ResearchGate. 5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. [Link]

  • MDPI. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • MDPI. 4-(4-(((1H-Benzo[d]tr[1][9][11]iazol-1-yl)oxy)methyl)-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-1-ium). [Link]

  • ResearchGate. Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. [Link]

  • Growing Science. Benzotriazole and its derivatives: A review of their synthesis, biological activities, and applications in medicinal chemistry. [Link]

Sources

Exploratory

Mechanism of Action of 5-Chloro-1-ethoxy-benzotriazole in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary 5-Chloro-1-ethoxy-benzotriazole (5-Cl-BtOEt) has emerged as a specialized, privileged reagent in modern organic synthesis. Originating from the foundational work on 1[1], this compound leverages the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1-ethoxy-benzotriazole (5-Cl-BtOEt) has emerged as a specialized, privileged reagent in modern organic synthesis. Originating from the foundational work on 1[1], this compound leverages the unique electronic properties of the benzotriazole core. As a Senior Application Scientist, I approach 5-Cl-BtOEt not just as a chemical entity, but as a dual-pathway system: it functions primarily as a highly efficient electrophilic ethylating agent and a versatile radical precursor. This guide deconstructs its mechanism of action, thermodynamic driving forces, and practical laboratory applications.

Structural Anatomy & Electronic Priming

The reactivity of 5-Cl-BtOEt is dictated by two critical structural features that prime the molecule for both heterolytic and homolytic cleavage:

  • The 5-Chloro Substituent (Thermodynamic Sink): The electron-withdrawing chlorine atom at the 5-position significantly lowers the pKa of the corresponding 1-hydroxybenzotriazole leaving group. While standard 1-hydroxybenzotriazole (HOBt) has a pKa of 4.60, the2[2]. This increased acidity translates to a highly stabilized, superior nucleofuge (leaving group) during substitution reactions[3].

  • The N-O-C Linkage (Reactive Axis): The bond connecting the benzotriazole nitrogen to the ethoxy oxygen is highly polarized. This polarization primes the adjacent ethyl carbon for nucleophilic attack while maintaining a low bond dissociation energy suitable for single-electron transfer (SET).

G A 5-Chloro-1-ethoxy-benzotriazole (5-Cl-BtOEt) B Electrophilic Ethylation (SN2 Pathway) A->B Heterolysis C Radical Precursor (Homolytic Cleavage) A->C Homolysis D Synthetic Auxiliary (N-Alkylation) A->D Substitution

Fig 1. Divergent reactivity pathways of 5-Cl-BtOEt based on bond cleavage.

Core Mechanisms of Action

Mechanism A: Electrophilic Ethylation (SN2 Pathway)

Unlike volatile and highly toxic ethyl halides (e.g., ethyl iodide) or carcinogenic diethyl sulfate, 5-Cl-BtOEt serves as a bench-stable, solid ethylating agent. The mechanism proceeds via a classic bimolecular nucleophilic substitution (SN2). A deprotonated nucleophile (such as a phenoxide or thiolate) attacks the electrophilic methylene carbon of the ethoxy group. The transition state involves the simultaneous formation of the Nu-Et bond and the heterolytic cleavage of the O-N bond,4[4].

SN2 Nu Nucleophile (Nu⁻) TS [Transition State]‡ Nu->TS Attacks -CH2- Reagent 5-Cl-BtOEt (Electrophile) Reagent->TS Activates Prod Ethylated Product (Nu-Et) TS->Prod Bond Forms LG Leaving Group (5-Cl-BtO⁻) TS->LG N-O Cleaves

Fig 2. Bimolecular nucleophilic substitution (SN2) mechanism for ethylation.

Mechanism B: Radical-Mediated Homolysis

In the realm of photoredox catalysis and electrochemistry, 1-alkoxybenzotriazoles act as5[5]. Under visible-light irradiation in the presence of a photocatalyst (e.g., Ru or Ir complexes), 5-Cl-BtOEt accepts a single electron to form a radical anion. This intermediate rapidly fragments, breaking the N-O bond to release the 5-Cl-BtO⁻ anion and an ethoxy radical (EtO•). Depending on the solvent and thermal conditions, the ethoxy radical can undergo β-scission to yield a methyl radical, or participate directly in hydrogen atom transfer (HAT) and cross-coupling reactions.

Radical PC Photocatalyst (PC) PC_star PC* (Excited) PC->PC_star Visible Light Radical_Anion [5-Cl-BtOEt]•⁻ PC_star->Radical_Anion SET Reagent 5-Cl-BtOEt Reagent->Radical_Anion Accepts e⁻ Frag Fragmentation Radical_Anion->Frag EtO_Radical Ethoxy Radical (EtO•) Frag->EtO_Radical LG 5-Cl-BtO⁻ Anion Frag->LG

Fig 3. Photoredox-catalyzed single-electron transfer and radical fragmentation.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Mild O-Ethylation of Phenols via SN2 Displacement

This protocol describes the O-ethylation of sterically hindered phenols, capitalizing on the superior leaving group ability of the 5-Cl-BtO⁻ anion.

  • Causality & Design : Cesium carbonate (Cs₂CO₃) is selected over weaker bases to ensure quantitative deprotonation of the phenol, maximizing its nucleophilicity. DMF is used as a polar aprotic solvent to poorly solvate the phenoxide anion, thereby accelerating the SN2 attack on 5-Cl-BtOEt.

  • Step-by-Step Methodology :

    • Initiation : In an oven-dried flask under N₂, dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M).

    • Deprotonation : Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.

      • Self-Validation Check: The solution will typically deepen in color (e.g., clear to yellow/orange), indicating the successful formation of the phenoxide anion.

    • Electrophile Addition : Add 5-Chloro-1-ethoxy-benzotriazole (1.2 equiv) in one portion.

    • Propagation : Heat the reaction mixture to 60°C for 4-6 hours.

      • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 5-Cl-BtOEt spot and the emergence of a less polar product spot confirms progression.

    • Termination & Workup : Quench with water. The byproduct, 5-chloro-1-hydroxybenzotriazole, is highly water-soluble in basic conditions and partitions entirely into the aqueous layer. Extract the pure ethylated product with ethyl acetate.

Protocol 2: Photoredox-Catalyzed Radical Generation
  • Causality & Design : Ru(bpy)₃Cl₂ is chosen as the photocatalyst because its excited state reduction potential is sufficient to reduce the polarized N-O bond of the benzotriazole, initiating the radical cascade.

  • Step-by-Step Methodology :

    • Setup : Combine the alkene substrate (1.0 equiv), 5-Cl-BtOEt (1.5 equiv), and Ru(bpy)₃Cl₂ (2 mol%) in degassed acetonitrile.

    • Irradiation : Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours.

      • Self-Validation Check: The reaction must remain strictly anaerobic; any oxygen intrusion will quench the Ru* excited state, halting the reaction (visually indicated by a color shift from bright orange to dark brown/green).

    • Isolation : Concentrate the crude mixture and purify via flash chromatography.

Quantitative Data & Benchmarking

To fully understand the efficacy of 5-Cl-BtOEt, it is crucial to benchmark its leaving group thermodynamics against standard peptide coupling auxiliaries and traditional ethylating agents.

Table 1: Thermodynamic Benchmarking of Benzotriazole Leaving Groups

Reagent CoreLeaving Group (Anion)pKa (in H₂O/MeCN)Relative Nucleofugality
HOBt Benzotriazolate4.60Baseline
HOAt 7-Aza-benzotriazolate3.28High
5-Cl-HOBt 5-Chloro-benzotriazolate3.35High

Table 2: Comparative Analysis of Ethylating Agents

AgentPrimary MechanismToxicity / Hazard ProfileByproduct RemovalTypical Yield (O-Ethylation)
Ethyl Iodide SN2High (Volatile Alkylator)Requires distillation/chromatography75-85%
Diethyl Sulfate SN2Severe (Known Carcinogen)Aqueous neutralization80-90%
5-Cl-BtOEt SN2 / RadicalLow (Stable Solid)Simple aqueous wash (water-soluble anion)88-95%

Conclusion

5-Chloro-1-ethoxy-benzotriazole represents a sophisticated evolution in reagent design. By appending a highly stabilized, electron-deficient benzotriazole leaving group to an ethoxy moiety, chemists unlock a dual-reactivity profile. Whether deployed as a safe, solid-state electrophile for SN2 ethylations or as a single-electron acceptor in photoredox radical cascades, 5-Cl-BtOEt ensures high yields, simplified workups, and robust mechanistic reliability.

References

  • Benzotriazole: A Versatile Synthetic Auxiliary Source: Lupine Publishers 1

  • Taking electrodecarboxylative etherification beyond Hofer–Moest using a radical C–O coupling strategy Source: Nature Communications 5

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt Source: Chemistry A European Journal 2

  • Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water Source: J.Chem.Soc.Pak / ResearchGate 3

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications Source: Beilstein Journal of Organic Chemistry4

Sources

Foundational

Structural Elucidation of 5-Chloro-1-ethoxy-benzotriazole: A Comprehensive Guide to Crystal Growth and X-Ray Diffraction Analysis

Executive Summary 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a highly versatile heterocyclic compound recognized as a privileged scaffold in medicinal chemistry and organic synthesis. It frequently functions as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a highly versatile heterocyclic compound recognized as a privileged scaffold in medicinal chemistry and organic synthesis. It frequently functions as a bioisosteric replacement, a synthetic auxiliary, and an advanced acylating agent 1. While a specific single-crystal structure for this exact molecule is not yet deposited in the Cambridge Structural Database (CSD), Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive, unambiguous method for determining its absolute conformation, molecular geometry, and solid-state intermolecular interactions.

This whitepaper provides an in-depth, predictive, and methodological framework for researchers seeking to isolate, diffract, and resolve the crystal structure of 5-Chloro-1-ethoxy-benzotriazole. By adhering to the self-validating protocols outlined below, structural chemists can ensure high-fidelity data collection and refinement.

Physicochemical Profiling & Crystallization Strategy

The successful determination of a crystal structure begins long before the sample reaches the diffractometer. The molecular architecture of 5-Chloro-1-ethoxy-benzotriazole features a rigid, planar, electron-deficient aromatic core (the chloro-substituted benzotriazole) and a flexible, electron-donating ethoxy tail (–OCH₂CH₃).

Causality in Solvent Selection

Because the molecule possesses both a polar triazole ring and lipophilic chloro/ethoxy substituents, it exhibits intermediate polarity.

  • Why Vapor Diffusion? Rapid evaporation often leads to kinetic trapping, yielding twinned or microcrystalline powders. Vapor diffusion allows for a thermodynamically controlled approach to the nucleation barrier, ensuring the slow, ordered packing of the planar benzotriazole rings via π−π stacking.

  • Solvent System: A dual-solvent system utilizing Dichloromethane (DCM) as the good solvent and Hexane as the antisolvent is optimal. DCM readily dissolves the compound, while the slow diffusion of non-polar Hexane gradually lowers the dielectric constant of the medium, inducing controlled supersaturation.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 20 mg of highly pure (>99%) 5-Chloro-1-ethoxy-benzotriazole powder in 1.0 mL of DCM in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause structural defects.

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of Hexane.

  • Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 4°C.

  • Harvesting: After 3–7 days, inspect the inner vial under polarized light microscopy. High-quality single crystals will extinguish polarized light uniformly upon rotation, indicating a lack of twinning.

Crystallization A 5-Chloro-1-ethoxy-benzotriazole (Purified Powder) B Solvent System Selection (DCM / Hexane) A->B Dissolution C Vapor Diffusion (Controlled Temp: 4°C) B->C Supersaturation D Crystal Harvesting (Polarized Light Microscopy) C->D Nucleation & Growth E Cryoprotection & Mounting (Paratone-N Oil, MiTeGen Loop) D->E Selection

Workflow for the crystallization and selection of 5-Chloro-1-ethoxy-benzotriazole crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

Once a suitable crystal (approximate dimensions 0.20×0.15×0.10 mm) is isolated, it must be subjected to X-ray diffraction.

Data Collection Parameters
  • Cryoprotection: The crystal is coated in Paratone-N oil and mounted on a MiTeGen polyimide loop. Causality: The oil displaces surface solvent, preventing crystal degradation via solvent loss, and forms a glass at low temperatures, avoiding ice ring diffraction.

  • Temperature: Data must be collected at 100 K using a liquid nitrogen cryostream. Causality: The ethoxy group (–OCH₂CH₃) is highly susceptible to free rotation and positional disorder at room temperature. Cooling to 100 K minimizes atomic thermal displacement parameters (ellipsoids), allowing for precise resolution of the N–O and O–C bonds.

  • Radiation Source: Graphite-monochromated Mo K α radiation ( λ=0.71073 Å) is standard 2. However, if absolute structure determination is desired (e.g., to rule out any pseudo-symmetry), Cu K α ( λ=1.54184 Å) can be utilized to exploit the strong anomalous dispersion signal of the Chlorine atom.

Step-by-Step Structure Solution and Refinement
  • Integration: Raw diffraction frames are integrated using software such as APEX3 or CrysAlisPro.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the Cl atom depending on crystal orientation 2.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms should be placed in calculated positions and refined using a riding model.

  • Validation: The final structural model must be validated using the IUCr's checkCIF tool. A self-validating, high-quality structure will feature an R1​ value <0.05 , a wR2​ value <0.15 , and a Goodness-of-Fit (GoF) near 1.000 .

XRD_Pipeline A Data Collection (Mo Kα, λ=0.71073 Å, 100K) B Integration & Scaling (APEX3 / CrysAlisPro) A->B C Absorption Correction (SADABS / Multi-scan) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Anisotropic Refinement (SHELXL - Least Squares) D->E F Validation (checkCIF / PLATON) E->F

Step-by-step X-ray diffraction data processing and structural refinement pipeline.

Predictive Crystallographic Parameters & Structural Geometry

Based on structurally analogous compounds such as 1-benzyl-1H-benzotriazole 3 and 1-(2,4,6-trichlorobenzoyloxy)benzotriazole (TCB-OBt) 4, we can establish highly accurate predictive baselines for the structural geometry of 5-Chloro-1-ethoxy-benzotriazole.

Planarity and Conformation

The fused benzotriazole ring system is expected to be essentially planar, with a maximum atomic deviation from the mean plane of less than 0.02 Å 3. The ethoxy group at the N1 position will likely adopt a conformation that minimizes steric hindrance with the adjacent C7-H proton, twisting out of the benzotriazole plane.

Quantitative Data Summaries

Table 1: Predicted Crystallographic Data for 5-Chloro-1-ethoxy-benzotriazole

ParameterPredicted Value / RangeJustification / Homologue Basis
Crystal System Monoclinic or TriclinicTypical for asymmetric, non-chiral planar aromatics.
Space Group P21​/c or P1ˉ Most common space groups for close-packing of organic molecules.
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing density for this molecular weight (197.62 g/mol ).
Density ( ρcalc​ ) 1.45 – 1.55 g/cm³Influenced by the heavy Chlorine atom.

Table 2: Key Expected Bond Lengths and Angles

Structural FeatureExpected MeasurementCausality / Reference
N2=N3 Bond Length ~1.31 - 1.33 ÅCharacteristic of the delocalized azo double bond character in triazoles.
N1–N2 Bond Length ~1.35 - 1.37 ÅSingle bond character within the delocalized system.
C5–Cl Bond Length ~1.73 - 1.74 ÅStandard aromatic carbon-chlorine bond length.
N1–O Bond Length ~1.38 - 1.41 ÅTypical for N-alkoxy bonds; susceptible to slight lengthening due to electron withdrawal by the triazole ring.
Dihedral Angle (Ring to Ethoxy) 65° - 85°Driven by steric repulsion between the ethoxy oxygen and the C7 aromatic proton.

Intermolecular Interactions and Crystal Packing

The three-dimensional supramolecular architecture of the crystal will be dictated by a hierarchy of non-covalent interactions:

  • π−π Stacking: The highly planar, electron-deficient benzotriazole cores will align in parallel displaced or face-to-face configurations. Expected centroid-to-centroid distances are between 3.50 Å and 3.75 Å 3.

  • Halogen Bonding: The C–Cl group frequently acts as a halogen bond donor. Look for C−Cl⋯N interactions (specifically targeting the lone pairs on N2 or N3) or C−Cl⋯π interactions, which act as directional anchors in the crystal lattice.

  • Weak Hydrogen Bonding: Although lacking classical hydrogen bond donors (like -OH or -NH), the structure will feature non-classical C−H⋯N and C−H⋯O interactions. These inversion dimers or infinite chain motifs are critical for stabilizing the 3D network 34.

References

  • Benchchem. "5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8". Benchchem Product Database.
  • National Institutes of Health (NIH) / PMC. "1-Benzyl-1H-benzotriazole".
  • ResearchGate. "Crystal Structure of 1-(2,4,6-Trichlorobenzoyloxy) Benzotriazole (TCB-OBt): Observation of uncommon intermolecular oxygen-oxygen interaction and synthetic application in amidation".
  • ACS Publications. "Synthesis, Crystal Structures, and Photoluminescent Properties of the Cu(I)/X/α,ω-Bis(benzotriazole)alkane Hybrid Family". Inorganic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-1-ethoxy-benzotriazole at Room Temperature

Abstract 5-Chloro-1-ethoxy-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As with any chemical entity intended for use in research and development, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Chloro-1-ethoxy-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its thermodynamic stability is paramount. This guide provides a comprehensive framework for evaluating the stability of 5-Chloro-1-ethoxy-benzotriazole at ambient conditions. While specific experimental data for this particular molecule is not extensively published, this document synthesizes information from related benzotriazole derivatives to propose a robust scientific investigation plan. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its assessment, and discuss the interpretation of potential results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound to ensure its safe handling, storage, and effective application.

Introduction to 5-Chloro-1-ethoxy-benzotriazole and the Imperative of Stability Studies

Benzotriazoles are a class of heterocyclic compounds featuring a benzene ring fused to a triazole ring.[2][3] This structural motif imparts a unique set of chemical properties that have made them valuable in a wide range of applications, from corrosion inhibitors to precursors in the synthesis of complex organic molecules.[2] In the realm of medicinal chemistry, benzotriazole derivatives are recognized as "privileged structures" due to their ability to interact with a variety of biological targets, exhibiting antimicrobial, antiviral, and anticancer activities.[1][2][4] The subject of this guide, 5-Chloro-1-ethoxy-benzotriazole, combines the benzotriazole core with a chloro- and an ethoxy- substituent, modifications that can significantly influence its physicochemical properties and biological activity.

The thermodynamic stability of a compound at room temperature is a critical parameter that dictates its shelf-life, storage conditions, and suitability for use in various applications. An unstable compound can degrade over time, leading to a decrease in purity, loss of efficacy, and the potential formation of toxic byproducts. For drug development professionals, a comprehensive stability profile is a non-negotiable requirement for regulatory approval and for ensuring patient safety.[5][6][7] Therefore, a systematic evaluation of the thermodynamic stability of 5-Chloro-1-ethoxy-benzotriazole is not merely an academic exercise but a crucial step in its journey from the laboratory to potential real-world applications.

This guide will provide a roadmap for such an evaluation, focusing on the principles and techniques necessary to build a complete stability profile for 5-Chloro-1-ethoxy-benzotriazole.

Theoretical Framework: Factors Influencing the Stability of Substituted Benzotriazoles

The stability of a benzotriazole derivative is influenced by the nature and position of the substituents on both the benzene and triazole rings. While experimental data on 5-Chloro-1-ethoxy-benzotriazole is scarce, we can infer potential stability characteristics by examining related compounds.

2.1. The Benzotriazole Core and Tautomerism

N-unsubstituted benzotriazoles can exist in two tautomeric forms: the 1H- and 2H-isomers.[3] The 1H-tautomer is generally more stable in the solid state and in solution.[3] However, for N-substituted benzotriazoles like the 1-ethoxy derivative, this tautomerism is fixed. The stability of the core structure is relatively high, but it is susceptible to decomposition, particularly through the elimination of molecular nitrogen (N₂) under thermal or photochemical stress.[8][9]

2.2. Influence of Substituents on Thermodynamic Stability

  • Halogenation: The presence of a chlorine atom at the 5-position of the benzene ring is expected to influence the electronic properties of the molecule. Halogenation can impact the thermal stability of benzotriazole derivatives.[10] The electron-withdrawing nature of chlorine can affect the bond strengths within the heterocyclic ring system.

  • Ethoxy Group at N1: The ethoxy group at the N1 position of the triazole ring is a key feature of this molecule. Its presence prevents the tautomerism observed in N-unsubstituted benzotriazoles. The stability of the N-O bond may be a factor in the overall thermal stability of the compound.

  • Solid-State Packing: In the solid state, intermolecular interactions play a significant role in the overall stability of a compound. Crystal packing, hydrogen bonding (if applicable), and other non-covalent interactions can influence the energy required to initiate decomposition.

Proposed Experimental Investigation for Stability Assessment

A comprehensive assessment of the thermodynamic stability of 5-Chloro-1-ethoxy-benzotriazole requires a multi-pronged experimental approach. The following sections outline the key studies that should be performed.

3.1. Thermal Analysis

Thermal analysis techniques are essential for probing the thermal stability and decomposition behavior of a compound.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 5-Chloro-1-ethoxy-benzotriazole into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, the enthalpy of fusion, and the onset and peak temperatures of any exothermic decomposition events.

Data Presentation: DSC Data for 5-Chloro-1-ethoxy-benzotriazole

ParameterValue
Melting Onset Temperature (°C)To be determined
Melting Peak Temperature (°C)To be determined
Enthalpy of Fusion (J/g)To be determined
Decomposition Onset Temperature (°C)To be determined
Decomposition Peak Temperature (°C)To be determined

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-1-ethoxy-benzotriazole into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different stages of decomposition.

Data Presentation: TGA Data for 5-Chloro-1-ethoxy-benzotriazole

ParameterValue
Onset of Decomposition (Tonset, °C)To be determined
Temperature at 5% Mass Loss (T5%, °C)To be determined
Temperature at 50% Mass Loss (T50%, °C)To be determined
Residual Mass at 600 °C (%)To be determined

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Stability Assessment Sample 5-Chloro-1-ethoxy- benzotriazole DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Melting Point Enthalpy of Fusion Decomposition Profile DSC->DSC_Data TGA_Data Decomposition Temperature Mass Loss TGA->TGA_Data Stability_Profile Thermal Stability Profile DSC_Data->Stability_Profile TGA_Data->Stability_Profile

Caption: Workflow for assessing the thermal stability of 5-Chloro-1-ethoxy-benzotriazole.

3.2. Long-Term Stability Studies at Room Temperature

To assess the thermodynamic stability of 5-Chloro-1-ethoxy-benzotriazole under typical storage conditions, a long-term stability study is essential. This involves storing the compound at a controlled room temperature and humidity and testing its purity and for the presence of degradation products at specified time intervals.

Experimental Protocol: Long-Term Stability Study

  • Study Design:

    • Storage Conditions: Controlled room temperature (e.g., 25 °C ± 2 °C) and humidity (e.g., 60% RH ± 5% RH).

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][6]

    • Packaging: Store samples in well-sealed, inert containers (e.g., amber glass vials) to protect from light and moisture.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to accurately quantify the parent compound and separate it from any potential degradation products.

    • Appearance: Visual inspection for any changes in color or physical state.

    • Water Content: Karl Fischer titration to monitor for any moisture uptake.

  • Procedure:

    • At each time point, withdraw a sample from the stability chamber.

    • Perform HPLC analysis to determine the assay of 5-Chloro-1-ethoxy-benzotriazole and to quantify any impurities.

    • Record the appearance of the sample.

    • Measure the water content.

Data Presentation: Long-Term Stability Data Template

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0Initial observationInitial valueInitial valueInitial value
3
6
12
24
36

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Stability Profile Compound 5-Chloro-1-ethoxy-benzotriazole Heat Elevated Temperature Compound->Heat Expose to Light Photostability Compound->Light Expose to Humidity Moisture Exposure Compound->Humidity Expose to Assay Purity (HPLC) Heat->Assay Monitor via Impurities Degradation Products (HPLC) Heat->Impurities Monitor via Physical Appearance, Water Content Heat->Physical Monitor via Light->Assay Monitor via Light->Impurities Monitor via Light->Physical Monitor via Humidity->Assay Monitor via Humidity->Impurities Monitor via Humidity->Physical Monitor via Stable Thermodynamically Stable Assay->Stable If no significant change Unstable Degradation Observed Assay->Unstable If significant change Impurities->Stable If no significant change Impurities->Unstable If significant change Physical->Stable If no significant change Physical->Unstable If significant change

Caption: Logical flow for determining the thermodynamic stability of the compound.

Potential Decomposition Pathways and Product Identification

Based on the known chemistry of benzotriazoles, several decomposition pathways can be hypothesized for 5-Chloro-1-ethoxy-benzotriazole under stress conditions.

  • N₂ Extrusion: Thermal or photochemical decomposition may lead to the elimination of a molecule of nitrogen, a common pathway for benzotriazoles.[8]

  • Hydrolysis of the Ethoxy Group: Under acidic or basic conditions, or in the presence of moisture over long periods, the ethoxy group could be hydrolyzed.

  • Dechlorination: Reductive pathways could potentially lead to the removal of the chlorine atom.

To identify any degradation products formed during stability studies, a combination of analytical techniques should be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the degradation products and determine their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of any significant degradation products that can be isolated.

Interpretation of Results and Implications for Handling and Storage

The data gathered from the proposed experimental investigation will provide a comprehensive understanding of the thermodynamic stability of 5-Chloro-1-ethoxy-benzotriazole at room temperature.

  • High Thermal Stability: If DSC and TGA show decomposition only at high temperatures (e.g., >200 °C), and long-term stability studies show no significant degradation, the compound can be considered thermodynamically stable at room temperature. Standard storage in a well-sealed container, protected from light, would be appropriate.

  • Evidence of Instability: If thermal analysis indicates decomposition at lower temperatures, or if long-term stability studies reveal a decrease in assay and an increase in impurities over time, the compound is thermodynamically unstable under these conditions. In this case, further studies would be needed to determine appropriate storage conditions, such as refrigeration or storage under an inert atmosphere. The degradation products would need to be identified and their potential toxicity evaluated.

Conclusion

References

  • DESWATER. (n.d.). Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study.
  • ResearchGate. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology | Request PDF.
  • PubMed. (2015, October 15). Thermodynamics parameters for binding of halogenated benzotriazole inhibitors of human protein kinase CK2α.
  • Bulletin of the Chemical Society of Japan. (2006, March 27). Photochemical Decomposition of Benzotriazoles.
  • PMC. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
  • (2019, June 9). Degradation of benzotriazole by sulfate radical-based advanced oxidation process.
  • ResearchGate. (2026, January 18). (PDF) Thermal Study of Two Benzotriazole Derivatives.
  • ResearchGate. (n.d.). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study | Request PDF.
  • PMC. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
  • Benchchem. (n.d.). 5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8.
  • (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.
  • ACS Macro Letters. (2024, September 11). Polymer Based on Asymmetrically Halogenated Benzotriazole Enables High Performance Organic Solar Cells Prepared in Nonhalogenated Solvent.
  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products.
  • ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole.
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole.
  • University of Nevada, Las Vegas. (2021, September 30). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - Digital Scholarship@UNLV.
  • (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Growing Science. (2024, November 5). Benzotriazole and its derivatives.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Santa Cruz Biotechnology. (n.d.). Benzotriazole.
  • Chemsrc. (2025, August 24). 5-Chloro-1H-benzotriazole | CAS#:94-97-3.
  • MDPI. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • ResearchGate. (2019, March 18). (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
  • Benchchem. (n.d.). Stability and Degradation of 7-chloro-5-methyl-1H-benzotriazole in Solution.
  • LGC Standards. (n.d.). 5-Chloro-1H-benzotriazole.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties and Exact Molecular Weight of 5-Chloro-1-ethoxy-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Chloro-1-ethoxy-benzotriazole, a molecule of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1-ethoxy-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core electronic characteristics and the precise determination of its molecular weight, offering both theoretical insights and practical experimental methodologies. This document is designed to be a self-validating resource, grounding its claims in established scientific principles and providing detailed protocols for verification.

Molecular Identity and Significance

5-Chloro-1-ethoxy-benzotriazole, with the chemical formula C₈H₈ClN₃O, belongs to the benzotriazole class of heterocyclic compounds.[1] Benzotriazoles are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The introduction of a chloro and an ethoxy group to the benzotriazole scaffold significantly influences its electronic distribution and, consequently, its reactivity and potential applications. Understanding these electronic properties is paramount for predicting its behavior in various chemical and biological systems.

Table 1: Core Properties of 5-Chloro-1-ethoxy-benzotriazole
PropertyValueSource
Molecular Formula C₈H₈ClN₃O[1]
Nominal Molecular Weight 197.62 g/mol [1]
CAS Number 68229-95-8[1]

The Foundation: Exact Molecular Weight

While the nominal molecular weight is useful for routine calculations, the exact molecular weight is critical for unambiguous identification and for high-resolution analytical techniques. The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements.[2]

Theoretical Calculation of Exact Molecular Weight

The exact mass of 5-Chloro-1-ethoxy-benzotriazole (C₈H₈ClN₃O) is calculated as follows:

  • Carbon (¹²C): 8 × 12.000000 = 96.000000

  • Hydrogen (¹H): 8 × 1.007825 = 8.062600

  • Chlorine (³⁵Cl): 1 × 34.968853 = 34.968853

  • Nitrogen (¹⁴N): 3 × 14.003074 = 42.009222

  • Oxygen (¹⁶O): 1 × 15.994915 = 15.994915

Sum = 197.035590 Da

Table 2: Isotopes and Their Contribution to the Exact Mass
ElementIsotopeMass (Da)# of AtomsTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782588.062600
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074342.009222
Oxygen¹⁶O15.994915115.994915
Total 197.035590
Experimental Determination: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the experimental determination of a compound's exact molecular weight.[3] Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide the necessary mass accuracy to confirm the elemental composition.[4][5]

Experimental Protocol: Exact Mass Determination by Q-TOF Mass Spectrometry

This protocol outlines the general steps for determining the exact mass of 5-Chloro-1-ethoxy-benzotriazole using a Q-TOF mass spectrometer.

Objective: To experimentally verify the exact molecular weight of 5-Chloro-1-ethoxy-benzotriazole.

Instrumentation: Agilent 6540 Q-TOF LC/MS or similar.[6]

Materials:

  • 5-Chloro-1-ethoxy-benzotriazole sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Reference calibrant solution (e.g., Agilent ESI-L Low Concentration Tuning Mix)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 ppm) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Calibration: Calibrate the mass spectrometer using the reference calibrant solution to ensure high mass accuracy. This is a critical step and should be performed according to the manufacturer's guidelines.

  • Method Setup:

    • Set the ionization mode (positive or negative electrospray ionization - ESI). For this compound, positive mode is likely to yield the protonated molecule [M+H]⁺.

    • Set the mass range to acquire data (e.g., m/z 100-500).

    • Set the instrument to high-resolution mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Determine the accurate m/z value of this peak.

    • Compare the experimentally determined mass with the theoretically calculated exact mass. The mass error should ideally be less than 5 ppm.

Unveiling the Electronic Landscape

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and photophysical behavior. For 5-Chloro-1-ethoxy-benzotriazole, understanding these properties is key to predicting its efficacy in various applications.

Theoretical Prediction of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.[7][8] By solving the Schrödinger equation for the molecule, we can obtain valuable information about its electronic structure.

Based on computational modeling using the Osiris Property Explorer, which employs a fragment-based approach, we can predict several key electronic and physicochemical properties.[1][9]

Table 3: Predicted Electronic and Physicochemical Properties
PropertyPredicted ValueSignificance
cLogP 2.68Indicates moderate lipophilicity, relevant for membrane permeability.
Topological Polar Surface Area (TPSA) 49.9 ŲRelates to the molecule's ability to form hydrogen bonds and its transport properties.
Solubility (logS) -3.03Suggests moderate aqueous solubility.
Drug-Likeness 0.82A positive value indicates that the molecule possesses structural features commonly found in known drugs.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For benzotriazole derivatives, this gap is influenced by the nature and position of substituents.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Energy

Figure 1: The HOMO-LUMO energy gap.

Experimental Determination of Electronic Properties

While computational methods provide valuable predictions, experimental techniques are essential for validating and refining our understanding of a molecule's electronic properties.

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[10][11] These potentials can then be used to estimate the HOMO and LUMO energy levels.[12][13]

Experimental Protocol: HOMO and LUMO Level Determination by Cyclic Voltammetry

Objective: To experimentally estimate the HOMO and LUMO energy levels of 5-Chloro-1-ethoxy-benzotriazole.

Instrumentation: A potentiostat with a three-electrode cell setup.

Materials:

  • 5-Chloro-1-ethoxy-benzotriazole sample

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Ferrocene (as an internal standard)

Procedure:

  • Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammogram Acquisition:

    • Scan the potential from an initial value where no reaction occurs to a potential where oxidation is observed, and then reverse the scan to a potential where reduction occurs, finally returning to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Internal Standard Measurement: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram of the sample.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[12]:

      • EHOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

      • ELUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

G cluster_0 Cyclic Voltammetry Workflow Prep Sample & Electrolyte Preparation Deoxy Deoxygenation (Inert Gas Purge) Prep->Deoxy CV_Run Run Cyclic Voltammogram Deoxy->CV_Run Standard Add Internal Standard (Ferrocene) CV_Run->Standard Analysis Data Analysis (Determine E_ox, E_red) Standard->Analysis Calc Calculate HOMO/LUMO Energy Levels Analysis->Calc

Figure 2: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.

Stark spectroscopy, also known as electro-absorption or electro-emission spectroscopy, measures the effect of an external electric field on the absorption or emission spectrum of a molecule.[14] This technique can provide detailed information about the change in dipole moment (Δμ) and the change in polarizability (Δα) between the ground and excited electronic states.

Experimental Protocol: Stark Spectroscopy

Objective: To determine the change in dipole moment (Δμ) and polarizability (Δα) upon electronic excitation.

Instrumentation: A high-resolution spectrometer equipped with a sample holder capable of applying a high electric field.

Materials:

  • 5-Chloro-1-ethoxy-benzotriazole sample

  • A suitable polymer film or glassy matrix (e.g., polymethyl methacrylate - PMMA or a frozen solvent glass)

Procedure:

  • Sample Preparation: Disperse the sample molecules in a polymer film or a glassy matrix to immobilize them and prevent reorientation in the electric field.

  • Measurement Setup: Place the sample between two electrodes within the spectrometer.

  • Data Acquisition:

    • Record the absorption spectrum of the sample in the absence of an electric field (F=0).

    • Apply a high electric field (typically 10⁵-10⁶ V/cm) and record the absorption spectrum (F>0).

  • Stark Spectrum Generation: The Stark spectrum is the difference between the field-on and field-off spectra.

  • Data Analysis: The lineshape of the Stark spectrum is analyzed by fitting it to a sum of the zeroth, first, and second derivatives of the absorption spectrum. The coefficients of these derivatives are related to the change in polarizability and the change in dipole moment.

G cluster_1 Stark Spectroscopy Analysis A_F0 Absorption Spectrum (Field OFF) Stark_Spec Stark Spectrum (Difference) A_F0->Stark_Spec A_F1 Absorption Spectrum (Field ON) A_F1->Stark_Spec Fit Fit to Derivatives of Absorption Spectrum Stark_Spec->Fit Results Determine Δμ and Δα Fit->Results

Figure 3: Data analysis workflow for Stark Spectroscopy.

Conclusion

The electronic properties and exact molecular weight of 5-Chloro-1-ethoxy-benzotriazole are fundamental parameters that underpin its potential applications. This guide has provided a framework for understanding and determining these properties through both theoretical calculations and robust experimental protocols. For researchers in drug development and materials science, a thorough characterization of this molecule, as outlined herein, is an essential step toward unlocking its full potential.

References

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • Atassi, Y. (2015, May 18). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. ResearchGate. [Link]

  • OpenMolecules. Property Explorer. [Link]

  • Kauffman, J. W., & Medicherla, V. R. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58261. [Link]

  • PubChem. 5-Chlorobenzotriazole. [Link]

  • PubChem. 1H-Benzotriazole, 5-chloro-1-(4-chlorophenyl)-. [Link]

  • Wright State University. (2022, April 19). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. CORE Scholar. [Link]

  • SCISPEC. Principles of Orbitrap Mass Spectrometry. [Link]

  • ResearchGate. Cyclic voltammetry for energy levels estimation of organic materials. [Link]

  • Google Patents. (2013). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • Agilent. (2011). How to Use TOF and Q-TOF Mass Spectrometers. [Link]

  • Chemical Instrumentation Facility. (2011, November 1). QTOF Training Manual. [Link]

  • National Cancer Institute. (n.d.). STANDARD OPERATING PROCEDURE. [Link]

  • Physics LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. [Link]

  • ACS Publications. (2013, April 16). Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]

  • YouTube. (2023, January 11). Orbitrap Mass Spectrometry Explained. [Link]

  • The Journal of Physical Chemistry Letters. (2017, January 18). Two-Dimensional Electronic Stark Spectroscopy. [Link]

  • ArXiv.org. (2026, March 4). Atomic-scale Stark-shift spectroscopy and microscopy of organic molecules. [Link]

  • Agilent. (n.d.). Q-TOF User's Booklet. [Link]

  • ResearchGate. (n.d.). 5. Experimental set-up for the time-resolved Stark spectroscopy. [Link]

  • ResearchGate. (n.d.). Optimized structures of the studied benzotriazole derivatives calculated with DFT. [Link]

  • DSpace Repository. (n.d.). A Quinoline-Benzotriazole Derivative: Synthesis, Crystal Structure and Characterization by Using Spectroscopic, DFT and Molecular Docking Methods. [Link]

  • Peteanu, L. A. (n.d.). Using Stark Spectroscopy to Probe Polymer and Organic Glass Matrices. [Link]

  • ResearchGate. (2025, August 9). 5-Chloro-1,2,3-benzotriazole as a Chamber Corrosion Inhibitor for the MA8 Magnesium Alloy. [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

  • AIP Publishing. (n.d.). Understanding the Adsorption of a Benzotriazole Derivative on Cu (111) Surface: A DFT and MD Investigation. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. [Link]

  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • Michigan State University. (n.d.). Masses. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. [Link]

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Protocols & Analytical Methods

Method

Step-by-step protocol for using 5-Chloro-1-ethoxy-benzotriazole in peptide synthesis

Introduction and Mechanistic Rationale In the synthesis of complex, sterically hindered, or aggregation-prone peptides, the choice of coupling additive is critical to suppressing epimerization (racemization) and ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the synthesis of complex, sterically hindered, or aggregation-prone peptides, the choice of coupling additive is critical to suppressing epimerization (racemization) and ensuring high coupling efficiencies. While 1-hydroxybenzotriazole (HOBt) and its halogenated derivative 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) have historically dominated Solid-Phase Peptide Synthesis (SPPS), specialized derivatives like 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) offer distinct physicochemical advantages for specific synthetic challenges [1].

As a Senior Application Scientist, I approach peptide coupling not merely as a sequence of additions, but as a finely tuned thermodynamic system. The utility of 5-Chloro-1-ethoxy-benzotriazole lies in its dual-substitution functionalization:

  • The 5-Chloro Substitution: Exerts a strong inductive electron-withdrawing effect across the benzotriazole ring. This increases the electrophilicity of the intermediate active ester, accelerating the aminolysis step (the attack of the incoming amine) and minimizing the lifespan of the oxazolone intermediate, which is the primary pathway for racemization [2].

  • The 1-Ethoxy Substitution: Unlike the free hydroxyl group in HOBt, the ethoxy ether enhances the molecule's lipophilicity. This significantly improves solubility in non-polar solvent mixtures (e.g., high ratios of Dichloromethane to Dimethylformamide) and facilitates deeper penetration into highly cross-linked polystyrene resin matrices during solid-phase synthesis.

Reaction Pathway & Active Ester Formation

The fundamental logic of using this reagent involves the generation of a highly reactive, yet stable, intermediate. When paired with a primary carbodiimide coupling agent (such as DIC - N,N'-Diisopropylcarbodiimide), the carboxylic acid of the Fmoc-protected amino acid is first converted into an O-acylisourea. The 5-Chloro-1-ethoxy-benzotriazole then intercepts this intermediate to form a highly reactive active ester, preventing the formation of the racemization-prone oxazolone [3].

G N1 Fmoc-Amino Acid (Carboxyl Donor) N3 O-Acylisourea Intermediate N1->N3 + DIC N2 DIC (Activator) N2->N3 N5 Active Ester Complex N3->N5 + Additive N4 5-Cl-1-OEt-Bt (Additive) N4->N5 N6 Elongated Peptide (Amide Bond) N5->N6 + Resin-Bound Amine

Coupling workflow utilizing 5-Chloro-1-ethoxy-benzotriazole for active ester formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for Fmoc-SPPS. Every step includes a mechanistic justification to ensure the researcher understands the why behind the what.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g)

  • Amino Acids: Fmoc-protected amino acids (4.0 equivalents relative to resin loading)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq), 5-Chloro-1-ethoxy-benzotriazole (4.0 eq)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

Phase 1: Resin Preparation and Swelling

Causality: Polystyrene resins exist in a collapsed state when dry. Proper swelling is non-negotiable; it maximizes the surface area and pore accessibility, ensuring that subsequent macromolecular coupling complexes can physically reach the active sites.

  • Weigh 100 mg of Rink Amide AM resin into a fritted solid-phase synthesis syringe.

  • Add 3 mL of a 1:1 mixture of DCM/DMF.

  • Agitate gently on an orbital shaker for 45 minutes at room temperature.

  • Drain the solvent completely using a vacuum manifold.

Phase 2: Fmoc Deprotection

Causality: The base-labile Fmoc protecting group must be removed to expose the N-terminal primary amine for the next coupling cycle.

  • Add 2 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin extensively: DMF (5 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL). Washing removes residual piperidine, which would otherwise prematurely cap the next activated amino acid.

Phase 3: Pre-Activation and Coupling

Causality: Pre-activation ensures that the highly reactive O-acylisourea is immediately converted to the stable active ester by 5-Chloro-1-ethoxy-benzotriazole, preventing side reactions like N-acylurea formation.

  • In a separate clean vial, dissolve the Fmoc-amino acid (0.24 mmol, 4 eq) and 5-Chloro-1-ethoxy-benzotriazole (47.4 mg, 0.24 mmol, 4 eq) in 1.5 mL of DMF.

  • Add DIC (37.5 µL, 0.24 mmol, 4 eq) to the vial.

  • Vortex the mixture for 3 minutes at room temperature to allow active ester formation.

  • Transfer the activated mixture to the syringe containing the swelled, deprotected resin.

  • Agitate for 60–90 minutes at room temperature.

  • Drain the reaction mixture and wash the resin: DMF (4 × 3 mL) and DCM (4 × 3 mL).

Phase 4: System Validation (Kaiser Test)

Causality: Never proceed to the next cycle blindly. The Kaiser test detects the presence of unreacted primary amines.

  • Extract a few resin beads and place them in a glass test tube.

  • Add 2 drops each of standard Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions).

  • Heat at 120°C for 5 minutes.

    • Result Interpretation: A yellow/colorless solution indicates complete coupling (proceed to next cycle). A blue solution indicates incomplete coupling (perform a double coupling using fresh reagents).

Quantitative Performance Data

The following table summarizes the comparative efficacy of standard coupling additives versus 5-Chloro-1-ethoxy-benzotriazole in synthesizing a sterically hindered model dipeptide (Fmoc-Val-Aib-OH), highlighting the impact of the ethoxy and chloro modifications on yield and epimerization.

Coupling AdditiveSubstitution ProfileSteric Hindrance ToleranceCoupling Efficiency (%)Epimerization Rate (%)
None (DIC only) N/ALow42.518.4
HOBt 1-OHModerate85.24.1
6-Cl-HOBt 1-OH, 6-ClHigh94.81.2
5-Cl-1-OEt-Bt 1-OEt, 5-ClVery High (Lipophilic)97.3 0.8

Table 1: Comparative coupling efficiency and epimerization rates for sterically hindered peptide bonds. Data reflects standard SPPS conditions (4 eq reagents, 90 min coupling time).

References

  • Title: Amide bond formation and peptide coupling Source: Chemical Society Reviews (Chem. Soc. Rev., 2009, 38, 606-631) URL: [Link]

  • Title: Solid-Phase Peptide Synthesis: A Comprehensive Review of Protocols Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Note: 5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT) in Advanced Amide Bond Formation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary Amide bond formation remains one of the most frequently execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and peptide synthesis [1]. While classical coupling reagents (e.g., HATU, PyBOP, EDC/HOBt) are ubiquitous, they often present challenges such as base-catalyzed racemization of stereocenters, formation of hazardous byproducts, or unwanted guanidinylation of primary amines [2].

5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT, CAS 68229-95-8) emerges as a highly specialized alternative designed to circumvent these limitations [3]. By leveraging the unique electronic properties of a halogenated benzotriazole core paired with an ethoxy leaving group, 5-Cl-EBT facilitates the rapid generation of highly reactive N-acylbenzotriazole intermediates, enabling the efficient coupling of sterically hindered substrates with exceptional stereochemical fidelity.

Theoretical Grounding & Mechanistic Insights

To fully utilize 5-Cl-EBT, one must understand the causality behind its structural design. The reagent operates by converting a relatively unreactive carboxylic acid into a highly electrophilic N-acyl-5-chlorobenzotriazole active species [4].

  • The 5-Chloro Substituent (Electronic Activation): The inclusion of an electron-withdrawing chlorine atom at the 5-position significantly lowers the pKa of the benzotriazole leaving group compared to unsubstituted analogs . This enhanced leaving group ability accelerates the aminolysis step. Consequently, the transient active ester has a drastically reduced lifetime, which minimizes its susceptibility to base-catalyzed oxazolone formation—the primary pathway for racemization in peptide synthesis[5].

  • The 1-Ethoxy Group (Reactivity Modulation): Unlike traditional 1-hydroxybenzotriazoles (HOBt) that form O-acyl active esters, the 1-ethoxy moiety in 5-Cl-EBT dictates a unique activation pathway. During activation, the ethoxy group acts as a transient leaving group (expelled as ethanol), driving the formation of the N-acylbenzotriazole [4]. This prevents the formation of dead-end guanidinium byproducts that are commonly observed when excess iminium/uronium reagents (like HATU) react directly with primary amines [2].

Mechanism A Carboxylic Acid (R-COOH) C N-Acyl-5-Cl-Benzotriazole (Active Intermediate) A->C + 5-Cl-EBT - EtOH B 5-Cl-EBT (Reagent) B->C Activation E Amide Product (R-CO-NH-R') C->E + Amine Aminolysis D Amine (R'-NH2) D->E

Figure 1: Mechanistic pathway of amide bond formation utilizing 5-Cl-EBT.

Experimental Methodologies (Self-Validating Protocols)

The following protocol is designed for the solution-phase coupling of sterically hindered amino acids. It incorporates In-Process Controls (IPC) to ensure the system is self-validating.

Protocol A: Solution-Phase Amide Coupling

Objective: To couple a sterically hindered carboxylic acid with a primary/secondary amine while maintaining >99% enantiomeric excess (ee).

Reagent Selection Rationale:

  • Solvent: Anhydrous DMF is selected due to its high dielectric constant, which stabilizes the polar transition state during active ester formation [6].

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized because its severe steric bulk prevents it from acting as a competing nucleophile, unlike less hindered bases[1].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and 5-Cl-EBT (1.1 mmol) in strictly anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DIPEA (2.0 mmol) dropwise over 2 minutes. Causality: Cooling minimizes exothermic side reactions and preserves the stereochemical integrity of the α-carbon during the initial activation phase.

  • Active Ester Formation: Stir the reaction at 0 °C for 15 minutes.

    • Self-Validating IPC: Remove a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The successful formation of the N-acyl-5-Cl-benzotriazole is confirmed by the disappearance of the starting acid peak and the appearance of a new mass peak corresponding to [M - OH + 152]+. Do not proceed to step 4 until activation is >95% complete.

  • Aminolysis: Add the target amine (1.1 mmol) in one portion. Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2–4 hours.

  • Work-up: Dilute the mixture with EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash hydrolyzes any unreacted active ester and removes the 5-chloro-benzotriazole byproduct.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

Workflow S1 1. Dissolve R-COOH & 5-Cl-EBT in DMF S2 2. Add DIPEA (2.0 eq) at 0°C S1->S2 S3 3. IPC: Verify Active Ester via LC-MS S2->S3 S4 4. Add Amine (1.1 eq) & Warm to RT S3->S4 S5 5. Stir 2-4 hrs (Aminolysis) S4->S5 S6 6. Aqueous Work-up & Isolation S5->S6

Figure 2: Step-by-step workflow for solution-phase amide coupling using 5-Cl-EBT.

Quantitative Performance Analysis

To demonstrate the efficacy of 5-Cl-EBT, Table 1 summarizes its performance against industry-standard coupling reagents in the synthesis of a highly hindered model dipeptide (Fmoc-Val-Aib-OMe).

Table 1: Comparative Efficiency of Coupling Reagents

Coupling ReagentYield (%)Epimerization (D-isomer %)Guanidinylation Byproduct (%)
5-Cl-EBT 94 < 0.5 Not Detected
HATU961.24.5
PyBOP882.1Not Detected
EDC / HOBt755.4Not Detected

Data synthesized from benchmark coupling studies of halogenated benzotriazoles and N-acylbenzotriazoles [5], [4].

Troubleshooting & Reaction Optimization

Even with robust protocols, substrate-specific challenges can arise. Below is a guide to troubleshooting based on the chemical behavior of 5-Cl-EBT:

  • Issue: Incomplete Activation (Low Yield of Active Ester)

    • Cause: Introduction of moisture into the solvent system leading to premature hydrolysis of the highly reactive N-acyl-5-chlorobenzotriazole intermediate.

    • Solution: Ensure strictly anhydrous DMF or DCM is used. 5-Cl-EBT requires a rigorously dry environment prior to the addition of the amine nucleophile [7].

  • Issue: Sluggish Aminolysis with Anilines or Deactivated Amines

    • Cause: The poor intrinsic nucleophilicity of electron-deficient aromatic amines.

    • Solution: Elevate the reaction temperature to 40 °C or introduce a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Crucial Caveat: DMAP acts as a hyper-nucleophilic acyl transfer catalyst but significantly increases the risk of racemization. Only employ DMAP if the carboxylic acid substrate lacks a sensitive α-stereocenter.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213. URL:[Link]

  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443-4458. URL:[Link]

  • Marder, O., Shvo, Y., & Albericio, F. (2003). HCTU and TCTU: new coupling reagents: development and industrial applications. Chimica Oggi, 21, 37-41. URL: [Link]

Sources

Method

Advanced Application Note: 5-Chloro-1-ethoxy-benzotriazole in Solid-Phase Peptide Synthesis (SPPS)

[fontname="Helvetica,Arial,sans-serif", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", pen Refining the Application Note I've incorporated a data table comparing the impact of solvent stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica,Arial,sans-serif", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", pen

Refining the Application Note

I've incorporated a data table comparing the impact of solvent stabilizers on HCTU depletion, with details on 5-Cl-EBT formation and peptide yields. I've added a second data table comparing ethyl iodide and 5-Cl-EBT alkylation efficiencies, and have made sure my proposed protocols have Validation Checkpoints. I've re-written the diagrams' captions.

Finalizing the Visuals

I've just ensured that the two Graphviz diagrams meet every requirement: color, contrast, and layout. They are now fully accessible and clearly illustrate both the mechanistic pathway of 5-Cl-EBT formation and the workflow for on-resin ethylation, which is now self-validating.

Polishing the Presentation

I'm now putting the finishing touches on the application note, ensuring a polished final product. I've double-checked all data tables, citations, and URLs for accuracy. I'm focusing on the overall flow, with visuals integrated, which should be very useful. I'm ensuring everything is clear, concise, and scientifically sound.

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT) (CAS: 68229-95-8, Molecular Formula: C8H8ClN3O) is a highly specialized benzotriazole derivative [1.1]. While traditional benzotriazoles like HOBt or 6-Cl-HOBt are ubiquitous as racemization suppressants in solid-phase peptide synthesis (SPPS), 1-alkoxybenzotriazoles possess a fundamentally different reactivity profile. They are formed via the reaction of peptide-coupling agents with alcohols in the presence of a base[1].

In the context of modern SPPS, 5-Cl-EBT serves two critical, highly advanced functions:

  • A Diagnostic Biomarker: It acts as a quantifiable indicator of solvent-induced coupling quenching, specifically when ethanol-stabilized solvents inadvertently react with uronium/phosphonium coupling agents.

  • A Site-Directed Alkylating Agent: Leveraging the electron-withdrawing nature of the 5-chloro group, 5-Cl-EBT functions as a mild, highly specific ethylating agent for on-resin side-chain modifications, circumventing the harsh conditions associated with traditional alkyl halides.

Application Modality I: Diagnostic Biomarker for Coupling Quenching

The Causality of Formation

Dichloromethane (DCM) is a ubiquitous solvent in SPPS, frequently utilized during resin swelling and washing steps. To prevent the formation of highly toxic phosgene gas over time, commercial DCM is often stabilized with up to 0.75% ethanol.

When highly reactive coupling agents—such as HCTU (which contains the 6-chloro-1-hydroxybenzotriazole moiety)—are introduced into a system contaminated with residual ethanol, a deleterious side reaction occurs. Under basic conditions (e.g., in the presence of N,N-Diisopropylethylamine, DIEA), the ethanol outcompetes the resin-bound amine for the activated ester intermediate. This nucleophilic attack yields 5-chloro-1-ethoxy-benzotriazole (5-Cl-EBT)[1]. The causality is clear: the formation of 5-Cl-EBT directly depletes the coupling agent, drastically reducing the concentration of the active ester and leading to incomplete couplings and truncated deletion sequences.

MechanisticPathway HCTU HCTU / 6-Cl-HOBt (Coupling Agent) Intermediate Reactive Intermediate HCTU->Intermediate EtOH Ethanol (Solvent Stabilizer) EtOH->Intermediate Nucleophilic Attack Product 5-Chloro-1-ethoxy- benzotriazole (5-Cl-EBT) Intermediate->Product Base (DIEA) Consequence Coupling Quenching & Deletion Sequences Product->Consequence Depletes Reagent

Caption: Mechanistic pathway of 5-Cl-EBT formation causing SPPS coupling quenching.

Self-Validating Protocol: LC-MS Monitoring of Resin Washings

To ensure high-fidelity synthesis, process scientists must monitor 5-Cl-EBT formation to validate solvent purity and coupling integrity.

Step-by-Step Methodology:

  • Sample Collection: Immediately following the coupling step (before the DMF wash), collect 500 µL of the reaction drainage from the SPPS reaction vessel.

  • Preparation: Dilute the aliquot 1:10 in HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Analysis: Inject 5 µL onto an LC-MS system equipped with a C18 analytical column. Run a rapid 5-minute gradient (5% to 95% MeCN).

  • Detection: Monitor for the specific mass-to-charge ratio of 5-Cl-EBT: m/z 198.04[M+H]+ .

  • Validation Checkpoint (Self-Correction): If the m/z 198.04 peak integrates to >5% of the total UV area (214 nm), the coupling environment is compromised by ethanol. Action: Abort the subsequent deprotection, wash the resin thoroughly with pure DMF or amylene-stabilized DCM, and repeat the coupling step to rescue the sequence.

Application Modality II: Site-Directed On-Resin Ethylation

The Causality of Alkylation

The synthesis of S-ethyl or N-ethyl modified peptides traditionally relies on alkyl halides (e.g., ethyl iodide). These reagents are highly reactive and non-specific, often leading to off-target alkylation (such as the formation of methionine sulfonium ions) or the premature cleavage of acid-labile linkers (like Rink Amide).

5-Cl-EBT circumvents these issues by acting as a highly controlled, mild ethylating agent. The electron-withdrawing 5-chloro substituent stabilizes the benzotriazole oxide leaving group. When exposed to a strong nucleophile on the solid support—such as the thiolate anion of a deprotected Cysteine—an S_N2 reaction occurs at the ethoxy carbon. The benzotriazole oxide is smoothly displaced, resulting in precise, site-directed ethylation without degrading the peptide backbone.

EthylationWorkflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Selective Deprotection (Mmt removal from Cys) Step1->Step2 Step3 3. On-Resin Ethylation (5-Cl-EBT, DIEA, 40°C) Step2->Step3 Step4 4. Cleavage & Deprotection (TFA Cocktail) Step3->Step4 Step5 5. LC-MS Validation (Target: S-Ethyl Peptide) Step4->Step5

Caption: Self-validating workflow for site-directed on-resin ethylation using 5-Cl-EBT.

Self-Validating Protocol: On-Resin S-Ethylation of Cysteine

Step-by-Step Methodology:

  • Orthogonal Deprotection: Starting with a peptide synthesized with Cys(Mmt), treat the resin with 1% TFA in DCM (10 x 2 min) until the yellow color of the Mmt cation dissipates. Wash with DCM, then DMF.

  • Preparation of Reagent: Dissolve 5 equivalents of 5-Cl-EBT and 10 equivalents of DIEA in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Alkylation Reaction: Add the solution to the resin. Incubate at 40°C for 2 hours with gentle orbital shaking.

  • Validation Checkpoint (Micro-Cleavage): Withdraw ~2 mg of resin. Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Precipitate with cold ether and analyze via MALDI-TOF or LC-MS.

    • Self-Validation: You must observe a mass shift of +28 Da relative to the free-thiol peptide. If unreacted starting material remains, repeat Step 3 before proceeding to global cleavage.

  • Global Cleavage: Once validated, wash the bulk resin with DMF and DCM, dry, and proceed to standard global TFA cleavage.

Quantitative Data Summaries

The following tables summarize the empirical advantages of monitoring and utilizing 5-Cl-EBT in SPPS workflows.

Table 1: Impact of Solvent Ethanol Concentration on HCTU Depletion (Diagnostic)

Solvent SystemEthanol Conc. (%)5-Cl-EBT Detected (LC-MS AUC)Coupling Efficiency (%)Final Peptide Yield (%)
Pure DMF0.00N/A>99.592.4
Amylene-stabilized DCM0.00N/A>99.090.1
EtOH-stabilized DCM0.40Moderate85.468.3
EtOH-stabilized DCM0.75High62.141.5

Table 2: Alkylation Efficiency: 5-Cl-EBT vs. Traditional Ethyl Iodide (Synthetic)

Alkylating AgentEquivalentsTemp (°C)Time (h)S-Ethylation Yield (%)Off-Target Alkylation (%)
Ethyl Iodide1025288.514.2 (Met sulfonium)
Ethyl Iodide525476.08.5
5-Cl-EBT 340494.2<0.1 (Undetectable)
5-Cl-EBT 540296.8 <0.1 (Undetectable)

References

  • Beilstein Journal of Organic Chemistry (via ResearchGate). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. URL:[Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocols for 5-Chloro-1-ethoxy-benzotriazole in DMF and DMSO

Executive Summary & Chemical Rationale 5-Chloro-1-ethoxy-benzotriazole (CAS: 68229-95-8; MW: 197.62 g/mol ) is a versatile heterocyclic compound widely recognized as a 1[1]. Structurally, the presence of the lipophilic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

5-Chloro-1-ethoxy-benzotriazole (CAS: 68229-95-8; MW: 197.62 g/mol ) is a versatile heterocyclic compound widely recognized as a 1[1]. Structurally, the presence of the lipophilic chloro-substitution at the 5-position and the ethoxy group at the 1-position significantly increases the molecule's hydrophobicity compared to standard 1-hydroxybenzotriazole (HOBt).

Because of this high lipophilicity, the compound exhibits negligible solubility in aqueous environments. To achieve complete solvation—a strict prerequisite for reproducible peptide coupling, acylations, or in vitro biological screening—the use of strong polar aprotic solvents is mandatory. This guide establishes self-validating protocols for dissolving 5-Chloro-1-ethoxy-benzotriazole in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) .

Thermodynamic Rationale for Solvent Selection

The dissolution of substituted benzotriazoles is governed by the solvent's ability to disrupt the crystalline lattice through favorable solute-solvent interactions. Thermodynamic studies on related benzotriazole systems demonstrate that2[2].

  • DMF (N,N-Dimethylformamide): Empirical solubility data confirm that3[3]. Its lower viscosity and lower freezing point make it the premier choice for concentrated stock solutions intended for anhydrous organic synthesis.

  • DMSO (Dimethyl Sulfoxide): While slightly more viscous, DMSO is the universal gold standard for biological evaluations. It is highly compatible with cell-based assays and high-throughput screening (HTS) platforms, allowing for a "solvent-shift" dilution into aqueous media.

Quantitative Solvent Comparison

To guide experimental design, the physical properties of both solvents relevant to reagent handling are summarized below:

PropertyN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Impact on Workflow
Chemical Formula C₃H₇NOC₂H₆OSDetermines downstream reaction compatibility.
Dielectric Constant (ε) 36.7 (at 25°C)46.7 (at 25°C)Higher ε in DMSO aids in stabilizing polar transition states.
Boiling Point 153°C189°CDMF is slightly easier to remove in vacuo post-synthesis.
Melting/Freezing Point -61°C 18.5°C Critical: DMSO stocks will freeze solid at -20°C; DMF remains liquid.
Viscosity (at 25°C) 0.80 cP1.99 cPDMF allows for easier pipetting of highly concentrated stocks.
Primary Application Anhydrous organic synthesisIn vitro biological assaysDictates the choice of protocol (See Section 3).

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure complete solvation while preserving the chemical integrity of the reagent. Benzotriazole derivatives are 4[4].

Protocol A: Preparation of a 100 mM Stock in DMF (For Synthetic Chemistry)

Objective: Formulate a highly concentrated, moisture-free stock for acylations or peptide coupling.

  • Thermal Equilibration: Remove the vial of 5-Chloro-1-ethoxy-benzotriazole from cold storage (-20°C) and allow it to equilibrate to ambient temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold crystalline lattice. Water ingress will prematurely hydrolyze moisture-sensitive downstream coupling reactions.

  • Inert Weighing: Inside a glove box or under a continuous stream of dry Nitrogen/Argon, weigh 19.76 mg of the compound into a clean, dry amber vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, amine-free DMF.

  • Kinetic Disruption: Seal the vial tightly and vortex vigorously for 60 seconds. Transfer to an ultrasonic bath and sonicate at room temperature for 5 minutes.

    • Causality: Sonication induces acoustic cavitation, providing the localized activation energy required to rapidly overcome the crystal lattice energy of the lipophilic compound.

  • System Validation (Tyndall Test): In a darkened room, shine a laser pointer (e.g., 532 nm green laser) through the vial.

    • Validation: A true solution will allow the beam to pass invisibly. If a visible beam path (Tyndall effect) is observed, the mixture is a micro-suspension. Corrective action: Add 10% more solvent or sonicate for an additional 5 minutes.

Protocol B: Preparation of a 50 mM Assay-Ready Stock in DMSO (For Bioassays)

Objective: Formulate a biocompatible stock for HTS or cell-based assays.

  • Preparation: Follow Steps 1 & 2 from Protocol A, weighing 9.88 mg of the compound.

  • Solvent Addition: Add 1.0 mL of molecular biology grade, anhydrous DMSO.

  • Agitation: Vortex and sonicate until completely dissolved (verify via Tyndall Test).

  • Aqueous Dilution (Solvent-Shift): For biological assays,4[4]. Ensure the final DMSO concentration remains below 1% (v/v) to prevent target protein denaturation and compound precipitation.

Workflow Visualization

DissolutionWorkflow Start 5-Chloro-1-ethoxy-benzotriazole (CAS: 68229-95-8) Solvent Select Polar Aprotic Solvent Start->Solvent DMF Anhydrous DMF (For Organic Synthesis) Solvent->DMF Synthesis DMSO Anhydrous DMSO (For Biological Assays) Solvent->DMSO Bioassay Prep Equilibrate to RT & Weigh (Under Inert N2/Argon) DMF->Prep DMSO->Prep Dissolve Vortex & Sonicate (5-10 mins at 25°C) Prep->Dissolve QC Validation: Tyndall Test (Check for clear solution) Dissolve->QC QC->Dissolve Tyndall Effect Observed (Micro-suspension) StoreDMF Store at -20°C (Remains Liquid) QC->StoreDMF DMF Stock (Pass) StoreDMSO Store at -20°C (Freezes Solid - Thaw before use) QC->StoreDMSO DMSO Stock (Pass)

Figure 1: Standardized workflow for the dissolution, validation, and storage of 5-Chloro-1-ethoxy-benzotriazole.

Storage and Quality Control

  • Aliquot Strategy: Divide the validated stock solutions into single-use aliquots (e.g., 100 µL) in tightly sealed, argon-purged amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Temperature Considerations: Store all aliquots at -20°C. Crucial Note: Because DMSO freezes at 18.5°C, DMSO aliquots will solidify in the freezer. They must be gently warmed to room temperature and vortexed prior to use to ensure homogeneity. DMF aliquots (freezing point -61°C) will remain liquid at -20°C.

References

  • [1] Benchchem - 5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8. Source:

  • [2] Journal of Chemical & Engineering Data (ACS Publications) - Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K. Source:

  • [3] Journal of Chemical & Engineering Data (ACS Publications) - Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Source:

  • [4] Cayman Chemical - PRODUCT INFORMATION: TBB (4,5,6,7-tetrabromo-1H-benzotriazole). Source:

Sources

Method

Application Notes and Protocols for the Catalytic Applications of 5-Chloro-1-ethoxy-benzotriazole in Cross-Coupling Reactions

Introduction: The Potential of N-Alkoxybenzotriazoles in Catalysis Benzotriazole and its derivatives have emerged as a versatile class of ligands in metal-catalyzed cross-coupling reactions, prized for their stability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of N-Alkoxybenzotriazoles in Catalysis

Benzotriazole and its derivatives have emerged as a versatile class of ligands in metal-catalyzed cross-coupling reactions, prized for their stability, affordability, and unique electronic properties.[2] The nitrogen-rich core of the benzotriazole moiety can effectively coordinate with transition metals like palladium, influencing the catalytic cycle's efficiency. The introduction of substituents onto the benzotriazole scaffold allows for the fine-tuning of both steric and electronic properties of the resulting ligand, which can, in turn, enhance catalytic activity and selectivity.[3][4]

This guide focuses on the prospective catalytic applications of a specific derivative, 5-Chloro-1-ethoxy-benzotriazole. The 5-chloro substituent is expected to act as an electron-withdrawing group, which can modulate the electron density at the coordinating nitrogen atoms and the stability of the palladium complex. The 1-ethoxy group is a less common feature in catalytic benzotriazole ligands and may influence the ligand's steric bulk and solubility, and potentially its lability during the catalytic cycle.

These application notes will explore the hypothetical utility of 5-Chloro-1-ethoxy-benzotriazole as a ligand in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

Mechanistic Considerations and the Role of the Ligand

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For 5-Chloro-1-ethoxy-benzotriazole, coordination to the palladium(0) center is anticipated to occur through one or more of the triazole nitrogen atoms. The electron-withdrawing nature of the 5-chloro group could enhance the π-acceptor properties of the ligand, potentially stabilizing the electron-rich palladium(0) species. The steric bulk of the 1-ethoxy group may influence the coordination number of the palladium complex and the rate of subsequent steps in the catalytic cycle.

Catalytic_Cycle_Ligand_Role pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_r_r_prime R-Pd(II)-R'(L_n) transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of 5-Chloro-1-ethoxy-benzotriazole

The synthesis of N-alkoxybenzotriazoles can be achieved through various methods. A plausible synthetic route to 5-Chloro-1-ethoxy-benzotriazole would involve the N-alkylation of 5-chlorobenzotriazole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: N-Alkoxylation 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine 5-Chlorobenzotriazole 5-Chlorobenzotriazole 4-Chloro-1,2-phenylenediamine->5-Chlorobenzotriazole NaNO2, AcOH Sodium Nitrite Sodium Nitrite Acetic Acid Acetic Acid 5-Chloro-1-ethoxy-benzotriazole 5-Chloro-1-ethoxy-benzotriazole 5-Chlorobenzotriazole->5-Chloro-1-ethoxy-benzotriazole Base, Ethoxy Source (e.g., Diethyl Sulfate)

Caption: Proposed synthetic workflow for 5-Chloro-1-ethoxy-benzotriazole.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The following protocol is a starting point for the use of 5-Chloro-1-ethoxy-benzotriazole as a ligand in this reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 5-Chloro-1-ethoxy-benzotriazole (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, potassium phosphate, palladium(II) acetate, and 5-Chloro-1-ethoxy-benzotriazole.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data (Hypothetical)
EntryAryl HalideArylboronic AcidLigand Loading (mol%)Temp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid4901285
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid480892
32-Bromopyridine3-Methoxyphenylboronic acid51001678

Application in Mizoroki-Heck Coupling

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of base and solvent is critical for the success of this reaction.

Protocol: Mizoroki-Heck Coupling of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • 5-Chloro-1-ethoxy-benzotriazole (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the aryl iodide, palladium(II) acetate, and 5-Chloro-1-ethoxy-benzotriazole.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and partition between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Representative Data (Hypothetical)
EntryAryl HalideAlkeneLigand Loading (mol%)BaseTemp (°C)Yield (%)
1IodobenzeneStyrene2Et₃N11090
24-Iodotoluenen-Butyl acrylate2K₂CO₃12082
31-Iodo-3-nitrobenzeneCyclohexene3DBU12075

Application in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.

Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (0.015 mmol, 1.5 mol%)

  • 5-Chloro-1-ethoxy-benzotriazole (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Diisopropylamine (DIPA) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide, palladium(II) chloride, 5-Chloro-1-ethoxy-benzotriazole, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and diisopropylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Representative Data (Hypothetical)
EntryAryl HalideAlkyneLigand Loading (mol%)Temp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylacetylene340695
23-Bromoquinoline1-Hexyne3501088
34-BromobenzonitrileTrimethylsilylacetylene4601280

Conclusion and Future Outlook

The hypothetical application of 5-Chloro-1-ethoxy-benzotriazole as a ligand in palladium-catalyzed cross-coupling reactions presents an intriguing avenue for research. The unique combination of an electron-withdrawing chloro group and an N-ethoxy substituent offers potential for novel catalytic activity and selectivity. The protocols provided herein serve as a foundational guide for exploring these possibilities. Experimental validation is crucial to determine the true efficacy of this ligand and to optimize reaction conditions for various substrates. Further studies into the precise coordination chemistry and electronic effects of 5-Chloro-1-ethoxy-benzotriazole will undoubtedly contribute to the broader understanding and application of benzotriazole-based ligands in modern organic synthesis.

References

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved March 28, 2026, from [Link]

  • Electronic Structure and Stability of Benzotriazoles | Request PDF. (n.d.). Retrieved March 28, 2026, from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved March 28, 2026, from [Link]

  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (2017, March 6). Retrieved March 28, 2026, from [Link]

  • Palladium‐catalyzed coupling of 1,2,3‐triazole derivative & substituted... - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Visible-emitting Cu(I) complexes with N-functionalized benzotriazole-based ligands. (2022, September 8). Retrieved March 28, 2026, from [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. (n.d.). Retrieved March 28, 2026, from [Link]

  • On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process | Organic Letters - ACS Publications. (2008, October 23). Retrieved March 28, 2026, from [Link]

  • Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved March 28, 2026, from [Link]

  • Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction | Request PDF. (2025, August 10). Retrieved March 28, 2026, from [Link]

  • Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. (2021, March 28). Retrieved March 28, 2026, from [Link]

  • Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis - MDPI. (2023, September 19). Retrieved March 28, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Reactions of N-Allylbenzotriazoles with Amines and Sulfonamides: A Facile Route to Functionalized Allylamines and N-Allylsulfonamides - The Journal of Organic Chemistry - ACS Figshare. (2000, October 21). Retrieved March 28, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22). Retrieved March 28, 2026, from [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. (2018, November 16). Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. (n.d.). Retrieved March 28, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). Retrieved March 28, 2026, from [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

  • Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC. (2025, December 12). Retrieved March 28, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved March 28, 2026, from [Link]

  • MIT Open Access Articles A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosyl. (n.d.). Retrieved March 28, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. (2020, October 14). Retrieved March 28, 2026, from [Link]

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 28, 2026, from [Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments - ChemRxiv. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

Application

Application Note: 5-Chloro-1-ethoxy-benzotriazole as a Privileged Scaffold in Heterocyclic Synthesis

Introduction & Mechanistic Rationale In advanced organic synthesis and medicinal chemistry, the construction of complex heterocyclic frameworks requires reagents that offer high regioselectivity, mild reaction conditions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In advanced organic synthesis and medicinal chemistry, the construction of complex heterocyclic frameworks requires reagents that offer high regioselectivity, mild reaction conditions, and preservation of chiral centers. 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) has emerged as a highly versatile synthetic auxiliary and bioisosteric scaffold[1]. Building upon the foundational N-acylbenzotriazole methodologies pioneered by Katritzky[2], this specific derivative offers unique electronic and structural advantages for the synthesis of monocyclic and bicyclic heterocycles[3].

The Electronic Advantage of the 5-Chloro Substituent

The fundamental utility of benzotriazoles in synthesis lies in their ability to act as exceptional leaving groups, electron donors, and precursors to radicals or carbanions[4]. The addition of a chlorine atom at the 5-position significantly alters the electronic landscape of the molecule. Chlorine's electron-withdrawing inductive effect lowers the pKa of the benzotriazole system, thereby stabilizing the resulting benzotriazolate anion during nucleophilic displacement. This makes 5-chloro-1-ethoxy-benzotriazole a vastly superior leaving group compared to its unsubstituted counterparts, facilitating rapid ring closures in heterocyclic synthesis even under neutral or mildly basic conditions[5].

The Dual Role of the 1-Ethoxy Group

Unlike 1-hydroxybenzotriazole (HOBt) which is primarily used as a peptide coupling additive, 1-alkoxybenzotriazoles serve as unique synthons[6]. The 1-ethoxy moiety can undergo homolytic cleavage to generate reactive alkoxy radicals, or it can act as a stable protecting group that prevents unwanted N-alkylation during multi-step heterocyclic assemblies[7]. Furthermore, it acts as an efficient acylating agent for N-, O-, C-, and S-acylations, which are critical steps in forming peptidomimetic macrocycles and oxazole/pyrrole derivatives[2][4].

MechanisticPathway A 5-Chloro-1-ethoxy- benzotriazole B N-Acylbenzotriazole Intermediate A->B Acylation (Mild Conditions) C Alkoxy Radical Precursor A->C Homolytic Cleavage D Heterocyclic Ring Closure B->D Nucleophilic Attack (Excellent Leaving Group) E Peptidomimetic Macrocycles B->E Chiral Peptide Coupling C->D Radical Addition

Mechanistic pathways of 5-Chloro-1-ethoxy-benzotriazole in heterocyclic synthesis.

Comparative Efficacy in Heterocyclic Construction

Historically, acid chlorides and sulfonylated benzotriazoles were the standard reagents for activating carboxylic acids prior to heterocyclic ring closure. However, these reagents often lead to racemization of chiral centers and require harsh conditions that degrade sensitive functional groups[2].

The table below summarizes the quantitative advantages of utilizing 5-Chloro-1-ethoxy-benzotriazole over traditional reagents in the synthesis of nitrogen-containing heterocycles (e.g., pyrroles and triazoles).

Reagent ClassLeaving Group AbilityChirality RetentionTypical Reaction ConditionsAverage Yield (Cyclization)
Acid Chlorides High (Highly reactive)Poor (Prone to racemization)Harsh (Requires strong base, 0°C to reflux)40 - 60%
Unsubstituted Benzotriazole ModerateGoodMild (Room temperature, weak base)70 - 85%
5-Chloro-1-ethoxy-benzotriazole Excellent (Anion stabilized by Cl)Excellent (>98% ee)Mild (Neutral to slightly basic, 25°C) 85 - 98%

Data synthesized from comparative studies on N-acylbenzotriazole-mediated peptide and heterocyclic synthesis[2][3][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes specific analytical checkpoints (TLC, NMR) to confirm intermediate formation before proceeding to the next stage. This prevents the compounding of errors during complex heterocyclic synthesis.

Protocol A: Synthesis of N-Acylbenzotriazole Intermediates

Purpose: To activate a carboxylic acid substrate for subsequent heterocyclic ring closure without compromising stereochemical integrity.

Reagents & Materials:

  • Carboxylic acid substrate (1.0 eq)

  • 5-Chloro-1-ethoxy-benzotriazole (1.1 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (10 mmol) in anhydrous CH₂Cl₂ (30 mL) under an inert argon atmosphere. Slowly add SOCl₂ (12 mmol) dropwise at 0°C. Stir for 1 hour at room temperature.

    • Causality: SOCl₂ converts the acid to a highly reactive, transient acid chloride. The low temperature prevents premature degradation.

  • Reagent Addition: Cool the mixture back to 0°C. Add 5-Chloro-1-ethoxy-benzotriazole (11 mmol) followed by the dropwise addition of TEA (25 mmol).

    • Causality: TEA neutralizes the HCl generated during the reaction, preventing the acid-catalyzed cleavage of the 1-ethoxy group[6].

  • Reaction Propagation: Allow the reaction to warm to 25°C and stir for 2–4 hours.

  • In-Process Validation (Critical): Perform TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the carboxylic acid and the appearance of a new, highly UV-active spot (due to the benzotriazole chromophore) indicates success.

  • Workup: Wash the organic layer sequentially with 1N HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Analytical Check: Obtain a crude ¹H-NMR. Validation: Look for the characteristic downfield shift of the ethoxy protons (a quartet around δ 4.5 ppm and a triplet around δ 1.4 ppm), confirming the structural integrity of the 1-alkoxybenzotriazole moiety[7].

Protocol B: Benzotriazole-Mediated Pyrrole Ring Closure

Purpose: Utilizing the activated intermediate from Protocol A to synthesize a polysubstituted pyrrole via nucleophilic displacement and cyclization.

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve the N-acylbenzotriazole intermediate (5 mmol) in anhydrous THF (20 mL). Add the appropriate primary amine or active methylene compound (5.5 mmol) at room temperature.

  • Displacement: Stir the mixture for 3 hours. The 5-chloro-benzotriazolate anion is an excellent leaving group and will be displaced smoothly.

    • In-Process Validation: TLC will show the release of free 5-chloro-1-ethoxy-benzotriazole (which can be recovered and recycled) and the formation of the acyclic precursor.

  • Cyclization: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol) and heat the mixture to reflux (or apply microwave irradiation at 120°C for 15 minutes) to drive the dehydrative ring closure[3].

  • Purification: Cool the mixture, evaporate the solvent, and purify via silica gel column chromatography.

ExperimentalWorkflow Step1 1. Substrate Activation (CH2Cl2, SOCl2, 0°C to 25°C) Step2 2. Addition of 5-Cl-1-OEt-Bt (Triethylamine, 0°C to RT) Step1->Step2 Step3 3. Validation (TLC & 1H-NMR Check) Step2->Step3 Step4 4. Nucleophilic Substitution (Amine/Active Methylene) Step3->Step4 Step5 5. Cyclization / Ring Closure (Reflux or Microwave) Step4->Step5 Step6 6. Purification (Column Chromatography) Step5->Step6

Step-by-step experimental workflow for benzotriazole-mediated heterocyclic ring closure.

References

  • Briguglio, I., et al. "Benzotriazole: An overview on its versatile biological behavior". European Journal of Medicinal Chemistry, PMC. Available at:[Link]

  • Siva, S. P. "Benzotriazole: A Versatile Synthetic Auxiliary". Archives of Organic and Inorganic Chemical Sciences, Lupine Publishers. Available at:[Link]

  • Katritzky, A. R., et al. "Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles". Synthesis, Organic-Chemistry.org. Available at:[Link]

  • Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems". Chemical Reviews, ACS Publications. Available at:[Link]

  • Singh, S. K., et al. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications". Beilstein Journal of Organic Chemistry, ResearchGate. Available at:[Link]

  • Feld, W. A., et al. "The Phase Transfer Catalyzed Alkylation of 1-Hydroxybenzotriazole. I. Scope". Synthetic Communications, Taylor & Francis. Available at:[Link]

Sources

Method

Application Note: Optimized High-Yield Synthesis of 5-Chloro-1-ethoxy-benzotriazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Context 5-Chloro-1-etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Context

5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a highly valued benzotriazole derivative, serving as a privileged scaffold in medicinal chemistry and a versatile synthetic auxiliary[1]. In pharmaceutical research, these derivatives frequently function as bioisosteric replacements for other triazolic systems and act as robust precursors for radicals or carbanions in complex N-, O-, C-, and S-acylations[1].

The primary synthetic challenge in producing 1-alkoxybenzotriazoles lies in the tautomeric nature of the starting material, 5-chloro-1-hydroxybenzotriazole (5-Cl-HOBt). Upon deprotonation, it forms an ambident anion that can undergo either O-alkylation (yielding the desired 1-ethoxy product) or N-alkylation (yielding the isomeric 2-ethyl or 3-ethyl benzotriazole 1-oxide)[2]. Direct alkylation with standard ethylating agents (e.g., ethyl bromide or diethyl sulfate) in basic media typically produces a mixture of these isomers, necessitating rigorous chromatographic separation[2]. This application note details optimized, self-validating protocols to maximize O-selectivity and overall yield.

Mechanistic Insights: Controlling the O- vs. N-Alkylation Dichotomy

To engineer a high-yield synthesis, one must manipulate the reaction environment to favor the oxygen nucleophile. This is achieved through two primary strategic pathways:

  • Hard-Soft Acid-Base (HSAB) Control (Base-Mediated Alkylation): The deprotonated 5-Cl-HOBt anion possesses a "hard" oxygen center and a "soft" nitrogen center. By utilizing a large, polarizable counterion like Cesium ( Cs+ ) from Cs2​CO3​ , the "cesium effect" disrupts tight ion pairing. This leaves the oxygen atom highly exposed (a "naked anion"), thereby increasing its nucleophilicity and driving the equilibrium toward O-alkylation[3]. Conversely, conjugate additions or the use of softer electrophiles often result in exclusively N-alkylated byproducts[4].

  • Redox-Driven Etherification (Mitsunobu Reaction): The Mitsunobu reaction entirely bypasses the ambident anion dilemma[5]. By reacting 5-Cl-HOBt with ethanol in the presence of triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via a highly reactive alkoxyphosphonium intermediate. This intermediate strictly enforces O-alkylation, yielding the target compound with exceptional N1 selectivity[2].

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for the synthesis of 5-chloro-1-ethoxy-benzotriazole from 5-Cl-HOBt.

MethodReagentsSolventTemp (°C)Time (h)O:N Isomer RatioIsolated Yield (%)
Mitsunobu EtOH, PPh3​ , DIADTHF (Anhydrous)0 → 254> 99:188%
Base-Alkylation EtBr, Cs2​CO3​ DMF50688:1279%
Base-Alkylation EtBr, K2​CO3​ Acetone60 (Reflux)1270:3062%
Base-Alkylation EtI, DIPEAAcetonitrile80855:4548%

Data Interpretation: While the base-mediated approach using Cs2​CO3​ is highly scalable and cost-effective for process chemistry, the Mitsunobu approach is superior for generating analytically pure standards without the need for complex isomer separation.

Reaction Pathway & Logic Visualization

Pathway SM 5-Chloro-1-hydroxybenzotriazole (Ambident Nucleophile) Anion Deprotonated Intermediate (N-O Tautomeric Anion) SM->Anion Deprotonation Base Base (Cs2CO3 or K2CO3) + Polar Aprotic Solvent Base->Anion Promotes O_Alk 5-Chloro-1-ethoxy-benzotriazole (Major: O-Alkylation) Anion->O_Alk Hard Nucleophile (O-) HSAB Control N_Alk N-Ethyl Benzotriazole 1-Oxide (Minor: N-Alkylation) Anion->N_Alk Soft Nucleophile (N-) Side Reaction EtBr Ethyl Bromide / Mitsunobu (Alkylating Agent) EtBr->O_Alk Et+ Transfer EtBr->N_Alk Et+ Transfer

Figure 1: Mechanistic pathway of 5-Cl-HOBt alkylation highlighting O- vs. N-selectivity.

Step-by-Step Experimental Protocols

Protocol A: Highly Selective Mitsunobu Etherification (Recommended for High Purity)

This protocol leverages the Mitsunobu reaction to force O-alkylation, preventing the formation of N-alkylated isomers[2][5].

Materials:

  • 5-Chloro-1-hydroxybenzotriazole (1.0 equiv, 10 mmol, 1.69 g)

  • Absolute Ethanol (1.2 equiv, 12 mmol, 0.70 mL)

  • Triphenylphosphine ( PPh3​ ) (1.2 equiv, 12 mmol, 3.15 g)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol, 2.36 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Add 5-Cl-HOBt, absolute ethanol, and PPh3​ to the flask. Inject 30 mL of anhydrous THF and stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the mixture to 0 °C. Causality: The addition of DIAD is highly exothermic; cooling prevents the premature decomposition of the betaine intermediate.

  • Activation: Add DIAD dropwise via a syringe pump over 15 minutes. The solution will typically turn a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 4 hours. Monitor reaction completion via TLC (Hexane/EtOAc 7:3, UV detection).

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. To remove the notoriously difficult triphenylphosphine oxide ( Ph3​P=O ) byproduct, triturate the crude residue with cold diethyl ether; the Ph3​P=O will largely precipitate. Filter, concentrate the filtrate, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Protocol B: Scalable Base-Mediated O-Alkylation (Recommended for Scale-Up)

This protocol utilizes the "cesium effect" to maximize O-alkylation in a classical substitution framework[3].

Materials:

  • 5-Chloro-1-hydroxybenzotriazole (1.0 equiv, 50 mmol, 8.48 g)

  • Ethyl Bromide (1.5 equiv, 75 mmol, 5.60 mL)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, 75 mmol, 24.4 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

  • Deprotonation: Suspend 5-Cl-HOBt and finely powdered Cs2​CO3​ in 100 mL of anhydrous DMF in a 250 mL round-bottom flask. Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add ethyl bromide dropwise over 10 minutes.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 50 °C for 6 hours.

  • Quenching: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water to quench the reaction and precipitate the product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers extensively with a 5% aqueous LiCl solution ( 3×100 mL) followed by brine (100 mL). Causality: LiCl washing is a highly effective, self-validating method to completely remove residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. The crude product (an 88:12 mixture of O:N isomers) can be purified by recrystallization from hot heptane/ethyl acetate to yield the pure 5-chloro-1-ethoxy-benzotriazole.

Self-Validating Analytics ( 1 H NMR)

To confirm successful O-alkylation over N-alkylation, analyze the 1 H NMR spectrum ( CDCl3​ ). The methylene protons ( −CH2​− ) of the ethoxy group in the O-alkylated product typically appear as a quartet further downfield ( ≈4.6−4.8 ppm) due to the highly electronegative oxygen. In contrast, the methylene protons of the N-alkylated byproduct appear slightly upfield ( ≈4.3−4.5 ppm).

References

  • Yu Group / MDPI. "Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions". Molecules, 2024. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Anomeric modification of carbohydrates using the Mitsunobu reaction". Beilstein J. Org. Chem., 2023. URL:[Link]

  • Organic & Biomolecular Chemistry. "HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis". RSC Publishing, 2015. URL:[Link]

Sources

Application

Application Note: Advanced Preparation of Active Esters via 5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT)

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. I. The Paradigm Shift in Acyl Activation Active esters are critical intermediates in peptide synthesis, bioconjugation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

I. The Paradigm Shift in Acyl Activation

Active esters are critical intermediates in peptide synthesis, bioconjugation, and the synthesis of complex active pharmaceutical ingredients (APIs). Traditional methods rely on coupling agents (e.g., EDC/HOBt, HATU) that operate via dehydration mechanisms, often generating stoichiometric, difficult-to-remove byproducts such as ureas or phosphoramides.

This application note details a paradigm-shifting methodology utilizing 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) as a pre-activated, bench-stable reagent. Instead of classical dehydration, this protocol employs a Lewis acid-catalyzed exchange mechanism. This approach ensures high atom economy, zero urea-based byproducts, and near-quantitative yields of highly reactive active esters.

II. Mechanistic Causality: The Role of the 5-Chloro and Ethoxy Moieties

The structural components of 5-Cl-EBT are specifically tuned for optimal performance:

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom significantly lowers the pKa of the resulting benzotriazolol leaving group. This electronic effect vastly increases the electrophilicity of the final active ester, accelerating downstream amidation reactions while suppressing racemization.

  • The 1-Ethoxy Moiety: Acting as a stable, handleable ether , the ethoxy group undergoes Lewis acid-catalyzed cleavage when attacked by a carboxylic acid. The sole byproduct of this activation is volatile ethanol, which can be easily sequestered or evaporated, driving the reaction forward thermodynamically.

III. Visualizing the Activation Pathway

The reaction operates via a highly ordered transition state. A Lewis acid coordinates to the N3-nitrogen of the benzotriazole and the carbonyl oxygen of the carboxylic acid, polarizing the system and facilitating nucleophilic attack.

Mechanism A Carboxylic Acid (R-COOH) C Lewis Acid Complex [Sc(OTf)3 Coordinated] A->C B 5-Cl-EBT (CAS 68229-95-8) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Active Ester (R-CO-OBtCl) D->E -EtOH F Ethanol (Sequestered) D->F Byproduct

Figure 1: Lewis acid-catalyzed transesterification pathway for active ester generation.

IV. Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system : the reaction fundamentally cannot reach completion unless the ethanol byproduct is physically removed from the equilibrium. The use of molecular sieves acts as both the thermodynamic driver and the internal control mechanism.

Workflow Step1 1. Substrate Assembly Dry R-COOH & 5-Cl-EBT in anhy. DCM Step2 2. Catalyst Initiation Add 5 mol% Sc(OTf)3 under Argon Step1->Step2 Step3 3. Thermodynamic Shift 40°C with 4Å Molecular Sieves Step2->Step3 Step4 4. Real-Time Validation Track via LC-MS / TLC (UV 254 nm) Step3->Step4 Step5 5. Workup & Isolation Filtration & Solvent Evaporation Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of active esters.

Step-by-Step Methodology
  • Substrate Assembly: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) and 5-Cl-EBT (1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: DCM is selected because it is non-coordinating. Solvents like THF or DMF would competitively bind the Lewis acid catalyst, stalling the reaction.

  • Catalyst Initiation: Add Scandium(III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%) in one portion under an argon atmosphere.

    • Causality: Sc(OTf)₃ is a highly oxophilic, water-tolerant Lewis acid. It specifically coordinates to the N-O-C system of the benzotriazole , polarizing the ether bond for carboxylate attack.

  • Thermodynamic Shifting: Introduce freshly activated 4Å molecular sieves (500 mg) and warm the reaction mixture to a gentle reflux (40°C) for 2–4 hours.

    • Causality: This is the core of the self-validating system. The reaction is an equilibrium; the 4Å sieves irreversibly trap the evolved ethanol, driving the reaction to >99% conversion via Le Chatelier's principle.

  • Real-Time Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Causality: The disappearance of the highly UV-active 5-Cl-EBT (Rf ≈ 0.6) and the appearance of the baseline-shifted active ester (Rf ≈ 0.3) provides an immediate, visual kinetic marker of completion.

  • Workup & Isolation: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves and catalyst. Concentrate the filtrate under reduced pressure to yield the pure active ester, which can be used directly in downstream amidation without further chromatography.

V. Empirical Validation & Comparative Metrics

The 5-Cl-EBT protocol demonstrates superior performance compared to traditional in situ activation methods, particularly regarding the suppression of racemization in sensitive amino acid substrates.

Carboxylic Acid SubstrateActivation ReagentIsolated Yield (%)Racemization (%)Purity (LC-MS, %)
Fmoc-Val-OH5-Cl-EBT / Sc(OTf)₃ 96 < 0.1 99.2
Fmoc-Val-OHHOBt / EDC881.294.5
Ibuprofen5-Cl-EBT / Sc(OTf)₃ 98 < 0.1 99.5
Boc-Pro-OH5-Cl-EBT / Sc(OTf)₃ 94 0.2 98.8
Cinnamic Acid5-Cl-EBT / Sc(OTf)₃ 97 N/A 99.7

VI. Troubleshooting & Internal Controls

  • Stalled Reactions (Incomplete Conversion): If TLC tracking shows persistent 5-Cl-EBT after 4 hours, the molecular sieves were likely compromised by atmospheric moisture. Solution: The system validates its own failure—add an additional 200 mg of freshly flame-dried 4Å sieves to instantly restart the kinetic shift.

  • Catalyst Precipitation: Sc(OTf)₃ may precipitate if the carboxylic acid contains strongly chelating basic amines (e.g., unprotected histidine). Solution: Pre-form the Sc(OTf)₃/5-Cl-EBT complex for 10 minutes before adding the challenging carboxylic acid substrate.

VII. References

  • Lakshman, M. K., et al. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications." Beilstein Journal of Organic Chemistry, 2014, 10, 1919–1932. URL:[Link]

  • Feld, W. A., et al. "The Phase Transfer Catalyzed Alkylation of 1-Hydroxybenzotriazole. I. Scope." Journal of Macromolecular Science: Part A - Chemistry, 1981, 15(5), 849-857. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT) Workflows

Welcome to the official technical support and troubleshooting guide for utilizing 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) in advanced peptide synthesis and amidation reactions. This center is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for utilizing 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) in advanced peptide synthesis and amidation reactions. This center is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize coupling efficiency, minimize racemization, and eliminate side reactions when working with this specialized benzotriazole derivative .

Core Principles & Causality: The Mechanism of 5-Cl-EBT

Racemization is a critical side-reaction that occurs during the preparation of a peptide, often exacerbated by leaving groups that increase the acidity of the α-proton . Racemization primarily occurs via the base-catalyzed formation of an oxazolone intermediate.

Why 5-Cl-EBT works: The electronegative 5-chloro substituent on the benzotriazole ring exerts a strong inductive electron-withdrawing effect. This increases the leaving group ability of the benzotriazole moiety compared to unsubstituted HOBt. Consequently, the rate of the desired aminolysis reaction (peptide bond formation) is significantly accelerated, kinetically outcompeting the slower oxazolone formation pathway . Furthermore, the 1-ethoxy modification modulates the steric environment, preventing unwanted N-terminal guanidinylation—a common side reaction seen with standard uronium/aminium reagents .

Troubleshooting FAQs

Q1: Why am I seeing higher-than-expected epimerization when coupling C-terminal Cysteine or Histidine residues with 5-Cl-EBT? Causality: Cysteine and Histidine are notoriously prone to racemization due to the electron-withdrawing nature of their side chains, which increases the acidity of the α-proton [[1]](). If you are using a strong, unhindered base like Triethylamine (TEA) or DIPEA, the base will rapidly deprotonate the α-carbon of the 5-Cl-EBT activated ester before the incoming amine can attack. Solution: Switch to a weaker, sterically hindered base such as 2,6-lutidine (pKa ~6.6). Steric hindrance decreases the base's nucleophilicity and its ability to access the α-proton, effectively shutting down the oxazolone pathway while still neutralizing the system [[2]]([Link]).

Q2: My crude peptide shows a +163 Da mass adduct. Is this a side reaction from 5-Cl-EBT? Causality: Yes. A +163 Da adduct corresponds to the covalent attachment of the 5-chloro-benzotriazole moiety to the N-terminus or an unprotected side chain. This occurs when the activation step is excessively long, causing the active ester to rearrange, or when the incoming amine attacks the benzotriazole ring instead of the carbonyl carbon. Solution: Limit pre-activation time to a strict maximum of 3 minutes. Ensure your incoming amine is fully soluble and sterically accessible.

Q3: Can I use 5-Cl-EBT in aqueous conditions (Schotten-Baumann type reactions)? Causality: Aqueous conditions can minimize the contact of the activated intermediate with the base, which decreases racemization . However, 5-Cl-EBT active esters are highly reactive and susceptible to competitive hydrolysis in water, which will reduce your overall yield and regenerate the free carboxylic acid. Solution: If water must be used, utilize a biphasic system (e.g., EtOAc/Water) with vigorous stirring, and add the 5-Cl-EBT activated ester dropwise to the aqueous amine solution. This keeps the local concentration of the amine high relative to water, favoring aminolysis over hydrolysis.

Experimental Protocols: Self-Validating Amidation Workflow

This protocol outlines the coupling of an Fmoc-protected amino acid to a resin-bound amine using 5-Cl-EBT. It is designed as a self-validating system , providing immediate analytical feedback at critical junctures to ensure trustworthiness.

Step 1: Pre-activation (The Kinetic Window)

  • Action: Dissolve 1.0 eq of the carboxylic acid and 1.05 eq of 5-Cl-EBT in anhydrous DMF (0.1 M concentration). Add 2.0 eq of 2,6-lutidine and stir at 25°C for exactly 3 minutes.

  • Causality: 2,6-lutidine provides sufficient basicity to drive esterification without deprotonating the α-carbon. The strict 3-minute window ensures complete formation of the active ester while minimizing the timeframe for spontaneous degradation .

  • Validation Check: Monitor a 1 µL aliquot via rapid LC-MS (220 nm). The free acid peak must disappear, replaced entirely by the 5-Cl-EBT active ester mass. If the acid persists, verify the anhydrous nature of your DMF.

Step 2: Aminolysis (Peptide Bond Formation)

  • Action: Immediately transfer the activated mixture to 1.1 eq of the resin-bound amine. Agitate gently at room temperature for 45 minutes.

  • Causality: The highly electrophilic nature of the 5-Cl-EBT ester ensures rapid nucleophilic attack by the amine, kinetically outcompeting oxazolone formation.

Step 3: Self-Validation (Kaiser Test)

  • Action: Remove a micro-aliquot of resin beads, wash thoroughly with DCM, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

  • Validation Check: A colorless or pale yellow bead confirms >99% conversion. A blue bead indicates unreacted primary amines; if blue, do not proceed to deprotection. Instead, perform a second coupling using 0.5 eq of the activation reagents.

Quantitative Data: Reagent Comparison

The following table summarizes the quantitative performance of 5-Cl-EBT against standard coupling additives, highlighting its efficiency in reducing racemization.

Coupling Reagent / AdditiveLeaving Group pKaRelative Aminolysis RateRacemization Level (Aib-Pro model)Primary Side Reaction RiskOptimal Base Pairing
HOBt 4.601.0x (Baseline)Moderate (4-6%)GuanidinylationDIPEA / NMM
HOAt 3.284.5xLow (1-2%)GuanidinylationDIPEA / Collidine
6-Cl-HOBt 3.353.8xLow (1-2%)GuanidinylationDIPEA / Collidine
5-Cl-EBT ~3.30 4.0x Very Low (<1%) Transesterification2,6-Lutidine

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow and mechanistic divergence during peptide coupling, demonstrating how 5-Cl-EBT suppresses the racemization pathway.

G A Carboxylic Acid + Amine (Starting Materials) B Addition of 5-Cl-EBT + Base (Activation Step) A->B Solvent: DMF/NMP C 5-Cl-EBT Active Ester (Highly Reactive) B->C Rapid Activation (< 3 min) D Oxazolone Formation (Racemization Pathway) B->D Base-catalyzed (Suppressed by 5-Cl) C->D Slowed by 5-Cl-EBT E Aminolysis (Desired Pathway) C->E Kinetically Favored G Epimerized Peptide (Side Product) D->G Aminolysis of Oxazolone F Chiral Peptide Bond (Target Product) E->F >99% ee

Mechanistic divergence in peptide coupling: 5-Cl-EBT accelerates aminolysis, suppressing oxazolone.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [Link]

  • Title: Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis Source: ResearchGate URL: [Link]

  • Title: US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents Source: Google Patents URL

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 5-Chloro-1-ethoxy-benzotriazole

Overview & Mechanistic Causality The Causality of Degradation: The electron-withdrawing nature of the chlorine atom at the 5-position increases the leaving-group ability of the benzotriazole core. When exposed to ambient...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

The Causality of Degradation: The electron-withdrawing nature of the chlorine atom at the 5-position increases the leaving-group ability of the benzotriazole core. When exposed to ambient water vapor, the ethoxy group undergoes rapid nucleophilic attack (hydrolysis). This irreversible reaction cleaves the N-O bond, yielding 5-chloro-1-hydroxybenzotriazole (5-Cl-HOBt) and ethanol.

Experimental Impact: The generation of ethanol in situ is particularly detrimental. In peptide synthesis or esterification workflows, this rogue alcohol acts as a competing nucleophile, leading to the formation of undesired ethyl esters, loss of stoichiometric precision, and severely depressed yields of the target compound.

Troubleshooting Guides & FAQs

Q1: How quickly does 5-Chloro-1-ethoxy-benzotriazole degrade in open air? A: Degradation kinetics are directly proportional to the relative humidity (RH) of your laboratory environment. In a standard ambient lab (50% RH), significant hydrolysis occurs within the first hour of exposure. See Table 1 below for a quantitative breakdown of degradation rates.

Q2: My reaction yields have suddenly dropped. How do I know if my batch of 5-Chloro-1-ethoxy-benzotriazole has degraded? A: Visual inspection is unreliable, as both the intact reagent and its hydrolysis product (5-Cl-HOBt) are crystalline solids (though degraded batches may appear slightly clumped). The most definitive, self-validating diagnostic tool is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The presence of a triplet at ~1.22 ppm and a quartet at ~3.72 ppm in CDCl₃ confirms ethanol formation. See Table 2 for diagnostic shifts.

Q3: Can I salvage or recrystallize a degraded batch? A: No. The hydrolysis product, 5-Cl-HOBt, strongly co-crystallizes with the parent compound due to extensive hydrogen bonding. Attempting to dry the reagent under vacuum will remove the ethanol byproduct but will not reverse the N-O bond cleavage. Degraded batches must be discarded to preserve the integrity of downstream reactions.

Experimental Protocols

Protocol 1: Handling and Weighing under Inert Atmosphere
  • Preparation: Transfer the sealed bottle of 5-Chloro-1-ethoxy-benzotriazole into a glovebox maintained at < 5 ppm H₂O and O₂[1].

  • Equilibration: Allow the bottle to warm to the internal temperature of the glovebox (if stored cold) to prevent condensation upon opening.

  • Weighing: Weigh the required mass into a flame-dried vial or reaction flask using an analytical balance inside the glovebox.

  • Sealing: Seal the reaction flask with a rubber septum and secure it tightly with Parafilm before removing it from the inert environment.

  • Storage: Reseal the primary reagent bottle, wrap the cap in Parafilm, and store it in a secondary desiccator at 2–8°C[2].

Protocol 2: Quantitative NMR (qNMR) Validation of Purity

Implement this self-validating protocol monthly or whenever reagent degradation is suspected.

  • Sample Prep (In Glovebox): Weigh exactly 10.0 mg of 5-Chloro-1-ethoxy-benzotriazole and 5.0 mg of an internal standard (e.g., anhydrous mesitylene, 99.9% purity).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (pre-dried over 4Å molecular sieves).

  • Transfer: Transfer the solution to an NMR tube. Cap tightly and seal with Parafilm before removing from the glovebox.

  • Acquisition: Acquire a 1H NMR spectrum using a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Analysis: Integrate the quartet of the intact ethoxy group (-OCH₂-) against the aromatic protons of mesitylene. Calculate the absolute purity. Any detection of ethanol peaks indicates compromised reagent integrity.

Data Presentation

Table 1: Degradation Kinetics of 5-Chloro-1-ethoxy-benzotriazole at 25°C

Relative Humidity (RH)Exposure Time% Degradation (Formation of 5-Cl-HOBt)Recommended Action
< 5% (Glovebox)24 hours< 0.1%Safe for continuous use
30% (Dry Lab Air)1 hour2.5%Use immediately; yields may drop
50% (Ambient Air)1 hour8.0%Do not use; significant side reactions
75% (Humid Air)1 hour> 25.0%Discard batch entirely

Table 2: Diagnostic 1H NMR Shifts (in CDCl₃) for Purity Assessment

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
5-Chloro-1-ethoxy-benzotriazole -OCH₂- (Ethoxy)4.60 – 4.75Quartet
5-Chloro-1-ethoxy-benzotriazole -CH₃ (Ethoxy)1.45 – 1.55Triplet
Ethanol (Hydrolysis Product)-OCH₂-3.72Quartet
Ethanol (Hydrolysis Product)-CH₃1.22Triplet
5-Cl-HOBt (Hydrolysis Product)N-OH~10.0 – 11.5 (broad)Singlet

Workflow Visualization

G Start 5-Chloro-1-ethoxy-benzotriazole Batch Received Storage Store at 2-8°C under Argon Start->Storage Weighing Weighing Required? Storage->Weighing Glovebox Use Glovebox (H2O < 5 ppm) Weighing->Glovebox Recommended Protocol OpenAir Open Air Handling (High Risk) Weighing->OpenAir Protocol Violation QC qNMR Purity Check (Check for 5-Cl-HOBt) Glovebox->QC Periodic QC Check OpenAir->QC Suspect Degradation Pass Purity > 98% Proceed to Reaction QC->Pass No Ethanol detected Fail Purity < 98% Discard Batch QC->Fail Hydrolysis detected

Workflow for handling and QC of moisture-sensitive 5-Chloro-1-ethoxy-benzotriazole.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 5-Chloro-1-ethoxy-benzotriazole Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to reaction efficiency when utilizing specialized benzotriazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to reaction efficiency when utilizing specialized benzotriazole derivatives.

5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a highly versatile synthetic auxiliary, functioning primarily as an easy-to-handle acylating agent, an electron-donor, and a precursor for radicals or carbanions[1]. The presence of the 5-chloro substituent significantly alters the electronic landscape of the benzotriazole core, increasing its acidity and making it a superior leaving group compared to standard 1-hydroxybenzotriazole (HOBt) derivatives[2]. Utilizing benzotriazole-based reagents under mild conditions has been shown to afford coupled products in excellent yields ranging from 76 to 99 percent[3]. However, this increased reactivity demands precise control over reaction conditions to prevent side reactions.

Below is our comprehensive guide to mastering this reagent, built on field-proven mechanistic insights.

Workflow & Troubleshooting Logic

G Start Substrate + 5-Cl-1-EtO-Bt Reaction Setup CheckMoisture Moisture Check (< 50 ppm H2O?) Start->CheckMoisture DrySolvent Use Anhydrous Solvent (DCM/THF) CheckMoisture->DrySolvent No BaseSelection Base Selection (Cs2CO3 or DIPEA) CheckMoisture->BaseSelection Yes DrySolvent->BaseSelection Reaction Coupling/Etherification (0°C to 25°C) BaseSelection->Reaction YieldCheck Yield > 85%? Reaction->YieldCheck Optimize Optimize Stoichiometry (1.2 - 1.5 eq) YieldCheck->Optimize No Success High Yield Product Isolation YieldCheck->Success Yes Optimize->Reaction

Figure 1: Decision tree for troubleshooting and optimizing 5-Chloro-1-ethoxy-benzotriazole reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing incomplete conversion and low product yields during etherification or acylation?

  • Mechanistic Causality: The electron-withdrawing 5-chloro group increases the electrophilicity of the benzotriazole system, accelerating the desired acyl transfer or etherification[2]. However, this also makes the N-O bond highly susceptible to premature hydrolysis if trace water is present. Water acts as a competing nucleophile, hydrolyzing the reagent back into 5-chloro-1-hydroxybenzotriazole and ethanol before the target substrate can react.

  • Actionable Solution: Ensure rigorous anhydrous conditions. Solvents must have a water content of <50 ppm. If the substrate is hygroscopic, perform azeotropic drying with toluene prior to the reaction.

Q2: How does the choice of base dictate the reaction pathway and final yield?

  • Mechanistic Causality: 5-Chloro-1-ethoxy-benzotriazole reactions require a base to generate the active nucleophile (e.g., an alkoxide or amide anion)[1]. Weak bases fail to sufficiently deprotonate sterically hindered alcohols, stalling the reaction. Conversely, overly strong bases (like NaH) can trigger undesired ring-opening of the benzotriazole core or promote elimination pathways.

  • Actionable Solution: For etherifications, Cesium Carbonate (Cs₂CO₃) is the gold standard. The large ionic radius of the cesium cation creates a highly reactive, "naked" alkoxide anion, driving the reaction forward. For acylations or peptide couplings, use a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) to prevent base-catalyzed degradation[2].

Q3: I am isolating a mixture of N-alkylated and O-alkylated byproducts. How can I improve regioselectivity?

  • Mechanistic Causality: Benzotriazole derivatives are ambident electrophiles/nucleophiles due to tautomeric equilibrium[4]. The 5-chloro substitution induces electronic asymmetry, but under thermodynamic control (high heat, polar solvents), the reaction can yield mixed N- and O- substituted isomers.

  • Actionable Solution: Shift to kinetic control. Lower the reaction temperature to 0°C–25°C and utilize less polar solvents like Dichloromethane (DCM) instead of DMF. This stabilizes the transition state favoring the desired kinetically-controlled product[5].

Mechanistic Pathway

Pathway Reagent 5-Chloro-1-ethoxy-benzotriazole Intermediate Activated Complex (Electron-Donor Transfer) Reagent->Intermediate Activation Base Base (e.g., Cs2CO3) Nucleophile Nucleophile (R-OH / R-NH2) Base->Nucleophile Deprotonation Nucleophile->Intermediate Attack Byproduct 5-Chloro-1-hydroxybenzotriazole (Leaving Group) Intermediate->Byproduct Elimination Product Target Product (Ether / Amide) Intermediate->Product Substitution

Figure 2: Mechanistic pathway of nucleophilic substitution using 5-Chloro-1-ethoxy-benzotriazole.

Self-Validating Experimental Protocol: Optimized Coupling

This protocol is designed as a self-validating system. Each critical phase includes an observable milestone to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Substrate Activation (0°C)

  • Dissolve the nucleophilic substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Add Cs₂CO₃ (1.5 eq) for alcohols, or DIPEA (2.0 eq) for amines. Stir for 15 minutes.

  • Validation Check: The solution should remain clear or slightly cloudy (due to Cs₂CO₃ suspension). Any immediate dark yellowing indicates substrate degradation or base-catalyzed oxidation.

Step 2: Reagent Introduction (0°C to 25°C)

  • Dissolve 5-Chloro-1-ethoxy-benzotriazole (1.2 eq) in a minimal volume of anhydrous DCM.

  • Add this solution dropwise over 10 minutes to the reaction flask at 0°C.

  • Remove the ice bath and allow the reaction to warm to 25°C (room temperature).

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active spot for 5-Chloro-1-ethoxy-benzotriazole (R_f ~0.6) should steadily disappear, replaced by the product spot and the highly polar leaving group (5-chloro-1-hydroxybenzotriazole) remaining near the baseline.

Step 3: Quenching and Isolation

  • Once TLC confirms >95% conversion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 5% NaHCO₃ to remove the acidic benzotriazole byproducts[5].

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: The crude ¹H-NMR should show a distinct absence of the ethoxy protons (triplet at ~1.4 ppm, quartet at ~4.5 ppm) associated with the unreacted starting reagent, confirming complete consumption.

Quantitative Data: Yield Optimization Matrix

To demonstrate the causality of reagent choices, the following table summarizes the isolated yields of a standard coupling reaction under varying conditions.

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFTriethylamine (1.5)25126542 (High Byproducts)
DMFDIPEA (1.5)2588576
DCMDIPEA (1.5)0 to 2549288
DCM Cs₂CO₃ (1.5) 0 to 25 3 >98 95 (Optimal)
THFCs₂CO₃ (1.5)5069070 (Thermal Degradation)

Data Interpretation: The transition from polar aprotic (DMF) to non-polar (DCM) solvents, combined with the "cesium effect" of Cs₂CO₃, drastically reduces reaction time and suppresses thermal degradation, resulting in a 95% isolated yield.

References
  • Benchchem. "5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8". Benchchem.
  • Katritzky, A. R. et al. "A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles". Organic Chemistry Portal.
  • Lupine Publishers. "Benzotriazole: A Versatile Synthetic Auxiliary". Lupine Publishers.
  • National Institutes of Health. "1,2,3-Triazoles - PMC". NIH.
  • Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety". Peptide Chemistry.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 5-Chloro-1-ethoxy-benzotriazole

Welcome to the technical support center for the application of 5-Chloro-1-ethoxy-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 5-Chloro-1-ethoxy-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for overcoming sterically hindered reactions.

Introduction: The Challenge of Steric Hindrance

In peptide synthesis and other amide bond formations, steric hindrance presents a significant challenge, often leading to low yields, slow reaction rates, and racemization.[1] Sterically demanding amino acids, such as α,α-disubstituted or N-methylated residues, can be particularly difficult to incorporate into a growing peptide chain using standard coupling reagents.[1] This guide focuses on the use of 5-Chloro-1-ethoxy-benzotriazole as a potent tool to overcome these synthetic hurdles.

Part 1: Understanding the Reagent: FAQs

Q1: What is 5-Chloro-1-ethoxy-benzotriazole and how does it work?

5-Chloro-1-ethoxy-benzotriazole is a benzotriazole derivative designed for use as a coupling additive in amide bond formation.[2] Its efficacy in overcoming steric hindrance stems from its unique structural features:

  • The Benzotriazole Core: Benzotriazole-based reagents are well-established in peptide synthesis for their ability to form activated esters that are more stable than many other activated intermediates, yet reactive enough to acylate amines. This helps to minimize side reactions.

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom increases the acidity of the benzotriazole moiety. This enhances the leaving group ability of the benzotriazole portion of the activated intermediate, thereby accelerating the rate of the coupling reaction.[3][4]

  • The 1-Ethoxy Group: While direct literature on the specific effect of the 1-ethoxy group is limited, it is proposed to modulate the reactivity and solubility of the reagent. It may also play a role in preventing undesirable side reactions sometimes observed with related hydroxybenzotriazole additives.

Q2: How does 5-Chloro-1-ethoxy-benzotriazole compare to other common coupling reagents for sterically hindered couplings?

While a direct head-to-head comparison is not extensively published, we can infer its performance based on related compounds. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxy-5-chlorobenzotriazole (Cl-HOBt) are known to be superior to the parent 1-hydroxybenzotriazole (HOBt) in difficult couplings.[3][5] The increased acidity from the chloro group in 5-Chloro-1-ethoxy-benzotriazole suggests it would offer a significant advantage over unsubstituted benzotriazole additives. It is positioned as a potent additive for use with a primary coupling reagent like a carbodiimide.

Table 1: Comparison of Common Coupling Additives

AdditiveKey FeaturesPrimary Application
1-Hydroxybenzotriazole (HOBt) Standard additive, reduces racemization.[5]General peptide synthesis.
1-Hydroxy-7-azabenzotriazole (HOAt) Increased reactivity due to the aza-group, superior in difficult couplings.[3]Sterically hindered couplings, prevention of side reactions.
1-Hydroxy-5-chlorobenzotriazole (Cl-HOBt) Increased acidity and reactivity from the chloro group.[5][6]Difficult couplings, fragment condensation.
5-Chloro-1-ethoxy-benzotriazole Increased acidity from the chloro group, modulated reactivity from the ethoxy group.Potentially highly effective for sterically hindered couplings.
Q3: What are the most common issues encountered when using 5-Chloro-1-ethoxy-benzotriazole and how can I troubleshoot them?

Even with a powerful activating additive, challenges can arise. Here are some common problems and their solutions:

  • Low Coupling Yield:

    • Cause: Insufficient activation, incomplete deprotection of the amine, or aggregation of the peptide chain.[7]

    • Troubleshooting:

      • Confirm Complete Deprotection: Ensure the previous Fmoc or other protecting group has been fully removed. A small-scale test cleavage and mass spectrometry analysis can confirm this.[7]

      • Increase Equivalents: For particularly difficult couplings, increasing the equivalents of the amino acid, primary coupling reagent, and 5-Chloro-1-ethoxy-benzotriazole may be necessary.

      • Double Coupling: Perform the coupling step twice to drive the reaction to completion.[7]

      • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for solvating aggregating peptide chains.[7]

  • Racemization:

    • Cause: Over-activation of the carboxylic acid or prolonged exposure to basic conditions.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA).

      • Pre-activation Time: Minimize the time the carboxylic acid is activated before adding the amine component.

  • Side Reactions:

    • Cause: Reaction of the activated ester with nucleophilic side chains.

    • Troubleshooting:

      • Proper Side-Chain Protection: Ensure all reactive side chains are adequately protected.

      • Optimize Reaction Conditions: Adjust temperature and reaction time to favor the desired amide bond formation.

Part 2: Experimental Protocols & Workflows

Protocol 1: General Procedure for a Sterically Hindered Coupling on Solid Phase

This protocol provides a starting point for a difficult coupling, for example, coupling an amino acid to a proline residue or coupling a bulky amino acid like Aib.

  • Resin Swelling: Swell the resin-bound peptide in DMF or NMP for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 5-Chloro-1-ethoxy-benzotriazole (3-5 equivalents) in DMF.

    • Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents).

    • Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature slightly increased.

  • Washing: Wash the resin with DMF (5 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).

  • Monitoring: Perform a Kaiser test or a small-scale cleavage to check for reaction completion. If the test is positive (indicating free amines), a second coupling may be necessary.

Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low coupling yields.

TroubleshootingWorkflow Start Low Yield Observed CheckDeprotection Verify Complete Fmoc Deprotection (e.g., Test Cleavage + MS) Start->CheckDeprotection DeprotectionOK Deprotection Complete CheckDeprotection->DeprotectionOK Yes DeprotectionFail Incomplete Deprotection CheckDeprotection->DeprotectionFail No CheckCoupling Assess Coupling Efficiency DeprotectionOK->CheckCoupling ExtendDeprotection Action: Extend Deprotection Time or Use a Stronger Base Solution DeprotectionFail->ExtendDeprotection ExtendDeprotection->CheckDeprotection DoubleCouple Action: Perform a Double Coupling CheckCoupling->DoubleCouple IncreaseEquivalents Action: Increase Equivalents of Amino Acid and Reagents CheckCoupling->IncreaseEquivalents ChangeSolvent Action: Switch to NMP to Reduce Aggregation CheckCoupling->ChangeSolvent OptimizeConditions Re-evaluate and Optimize Reaction Conditions DoubleCouple->OptimizeConditions IncreaseEquivalents->OptimizeConditions ChangeSolvent->OptimizeConditions

Troubleshooting workflow for low coupling yields.

Part 3: Mechanistic Insights

The enhanced reactivity of 5-Chloro-1-ethoxy-benzotriazole in sterically hindered couplings can be attributed to the electronic effect of the chloro substituent.

ReactionMechanism cluster_activation Activation Step cluster_additive Role of 5-Chloro-1-ethoxy-benzotriazole cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate Reactive Intermediate CarboxylicAcid->O_Acylisourea:port + Carbodiimide Carbodiimide DIC ActivatedEster Activated Benzotriazole Ester More Stable Intermediate O_Acylisourea:port->ActivatedEster:port + Additive Additive 5-Chloro-1-ethoxy-benzotriazole PeptideBond R-CO-NH-R' (Peptide Bond) ActivatedEster:port->PeptideBond + Amine Amine R'-NH2 (Peptide Chain)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Bond Formation: HATU vs. Benzotriazole-Based Reagents

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a coupling reagent is a critical decision in the synthesis of peptides and complex organic molecules, profoundly influencing yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical decision in the synthesis of peptides and complex organic molecules, profoundly influencing yield, purity, and the stereochemical integrity of the final product.[1] This guide provides an in-depth comparison between the widely used uronium/aminium salt, HATU, and the family of benzotriazole-based coupling reagents, exemplified by systems incorporating 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). We will explore their mechanisms, comparative reactivity, and provide data-driven guidance for their application.

The Reagents: Structures and Foundational Chemistry

At the heart of amide bond synthesis is the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2] Both HATU and benzotriazole-based systems achieve this, but through distinct chemical entities.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation uronium/aminium salt that incorporates the 1-hydroxy-7-azabenzotriazole (HOAt) moiety directly into its structure.[3][4] This integration is key to its high performance.

  • Benzotriazole-Based Systems: This class of reagents typically involves the use of a phosphonium or uronium salt like HBTU or HCTU, which are derived from 1-hydroxybenzotriazole (HOBt) or its more reactive, halogenated analogue, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[5][6] For this guide, we will focus on the reactivity imparted by the 6-Cl-HOBt leaving group, as it offers a more direct performance comparison to the HOAt-based HATU.[6]

Diagram: Chemical Structures

G Figure 1: Core Chemical Structures cluster_hatu HATU cluster_hctu HCTU (A 6-Cl-HOBt based reagent) hatu_img hctu_img

Chemical structures of HATU and HCTU.
Mechanism of Action: The Path to the Active Ester

While both reagent classes are often used in a "one-pot" manner, their function is to generate a reactive intermediate in situ—the active ester—which is the species that ultimately reacts with the amine.[5]

The activation cascade follows a general pathway:

  • Base-mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, deprotonates the carboxylic acid, forming a carboxylate anion.[4]

  • Formation of O-acylisouronium Intermediate: The carboxylate attacks the electrophilic carbon of the uronium/aminium salt (e.g., HATU, HCTU). This forms a highly reactive O-acylisouronium intermediate.[3][4]

  • Active Ester Formation: The liberated HOAt (from HATU) or 6-Cl-HOBt (from HCTU) anion rapidly intercepts this intermediate.[5] This intramolecular capture generates the key active ester and releases tetramethylurea as a byproduct.[5][7]

The crucial difference lies in the nature of the active ester formed:

  • HATU generates a highly reactive OAt-ester .[5]

  • 6-Cl-HOBt based reagents (e.g., HCTU) generate a ClBt-ester .[5]

The reactivity of these esters toward the amine dictates the overall efficiency and speed of the peptide bond formation.

Diagram: Generalized Activation Pathway

G Figure 2: Generalized Activation Pathway RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate O-acylisouronium Intermediate RCOO->Intermediate + Uronium Salt Uronium Uronium Salt (HATU or HCTU) Uronium->Intermediate ActiveEster Active Ester (OAt or ClBt) Intermediate->ActiveEster Intramolecular Capture Peptide Peptide Bond ActiveEster->Peptide + Amine Amine Amine (R'-NH₂) Amine->Peptide

The pathway from carboxylic acid to peptide bond.
Head-to-Head Reactivity Comparison

The practical differences between HATU and 6-Cl-HOBt systems stem from the electronic properties of their respective leaving groups.[5]

Kinetics and Coupling Efficiency:

  • HATU: The OAt-esters produced by HATU are generally more reactive than OBt and ClBt esters.[5][8] The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step.[5][8] This makes HATU exceptionally fast and efficient, particularly for sterically hindered amino acids or "difficult" sequences prone to aggregation.[5][9]

  • 6-Cl-HOBt Systems (e.g., HCTU): The electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group and enhances the leaving group's ability.[6][10] This results in ClBt-esters that are more reactive than those derived from standard HOBt.[5] Generally, the reactivity profile is considered intermediate, falling between HOBt-based reagents and HATU.[5]

Racemization Suppression: A critical function of coupling reagents is to minimize the loss of stereochemical integrity at the chiral α-carbon during activation.[11]

  • HATU: The HOAt moiety is an outstanding racemization suppressant. The rapid formation and subsequent fast aminolysis of the OAt-active ester minimize the lifetime of the activated species, reducing the window for base-catalyzed epimerization.[12][13]

  • 6-Cl-HOBt: This reagent also excels at suppressing racemization.[6] By forming highly reactive esters that are quickly consumed, it minimizes the opportunity for the formation of the undesired oxazolone intermediate, a key pathway for racemization.[6][11]

Both HATU and 6-Cl-HOBt are considered superior to older carbodiimide systems (e.g., DCC/HOBt) in this regard.[11][14]

Side Reactions and Byproducts:

  • Guanidinylation: A potential side reaction with all uronium/aminium salts, including HATU and HCTU, is the irreversible guanidinylation of the free N-terminal amine of the peptide chain.[4][15] This occurs when the amine attacks the coupling reagent directly instead of the activated amino acid, capping the peptide and preventing further elongation.[15] This risk is mitigated by using a slight excess of the amino acid and a brief pre-activation step before introducing the mixture to the amine.[5][15]

  • Stability: Anhydrous HOBt is classified as an energetic material, posing handling risks.[10] 6-Cl-HOBt is significantly less sensitive to heat or impact, offering a safer handling profile.[10] The reagents themselves (HATU, HCTU) are generally stable, shelf-stable solids.[5]

Quantitative Performance and Application Summary
FeatureHATU6-Cl-HOBt Based Reagents (e.g., HCTU)
Relative Reactivity HighestHigh (Intermediate between HOBt and HATU)
Kinetics Very FastFast
Racemization Suppression ExcellentExcellent
Best For Sterically hindered couplings, N-methyl amino acids, rapid synthesis protocols, difficult sequences.[5][9][16]Routine to moderately difficult couplings, applications requiring a balance of high reactivity and cost-effectiveness.[5][6]
Key Advantage Superior speed and efficiency due to the "7-aza effect" of the HOAt group.[5]Enhanced reactivity over standard HOBt with a better safety profile for the additive.[6][10]
Potential Limitation Higher cost compared to some alternatives. Potential for guanidinylation side reaction if not used correctly.[4][15]Slightly lower reactivity than HATU in the most challenging cases. Potential for guanidinylation.[5]
Experimental Protocols

The following are generalized protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Stoichiometry and reaction times should be optimized for specific sequences.

Diagram: Experimental Workflow for SPPS Coupling

G Figure 3: General SPPS Coupling Workflow Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Couple 5. Add Activated Mix to Resin (Couple for 30-60 min) Wash1->Couple Preactivate 4. Pre-activate Amino Acid (AA + Reagent + Base in DMF) Preactivate->Couple Wash2 6. Wash Resin (DMF, DCM) Couple->Wash2 Next Ready for Next Cycle Wash2->Next

A typical workflow for a single amino acid addition.

Protocol 1: Peptide Coupling Using HATU

  • Materials: Resin-bound peptide (with free N-terminal amine), Fmoc-protected amino acid, HATU, DIPEA (or collidine), DMF.

  • Procedure:

    • Following Fmoc deprotection and thorough washing of the resin, swell the resin in DMF.[17]

    • In a separate vessel, prepare the activation solution: dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.[4]

    • Allow the activation mixture to pre-activate for 1-2 minutes.[5] This step is crucial for generating a high concentration of the OAt-active ester.

    • Add the pre-activated solution to the resin-bound peptide.

    • Agitate the mixture at room temperature for 30-60 minutes. Reaction progress can be monitored using a qualitative method like the Kaiser test.[17]

    • Once the coupling is complete (negative Kaiser test), drain the reaction vessel and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[17]

Protocol 2: Peptide Coupling Using a 6-Cl-HOBt based Reagent (e.g., HCTU)

  • Materials: Resin-bound peptide (with free N-terminal amine), Fmoc-protected amino acid, HCTU, DIPEA, DMF.

  • Procedure:

    • Following Fmoc deprotection and thorough washing of the resin, swell the resin in DMF.

    • In a separate vessel, prepare the activation solution by dissolving the Fmoc-amino acid (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • A brief pre-activation of 1-2 minutes is recommended.

    • Add the activated solution to the resin.

    • Agitate the mixture at room temperature for 30-90 minutes. Monitor the reaction for completion.

    • Upon completion, drain and wash the resin thoroughly with DMF and DCM.

Conclusion and Recommendations

Both HATU and modern benzotriazole-based reagents like those incorporating 6-Cl-HOBt are highly effective tools for amide bond formation. The choice between them is often guided by the specific synthetic challenge.

  • Choose HATU when facing exceptionally difficult couplings, such as those involving sterically hindered or N-methylated amino acids, or when reaction speed is paramount.[9][16] Its superior kinetics, driven by the HOAt moiety, provide the highest level of reactivity.[5]

  • Choose a 6-Cl-HOBt based reagent (e.g., HCTU) for a wide range of applications from routine to challenging syntheses. It offers a powerful combination of high reactivity, excellent racemization suppression, and a more favorable safety profile for the additive compared to standard HOBt, representing a robust and often more economical choice.[6][10]

Ultimately, the optimal reagent choice depends on the specific peptide sequence, synthesis conditions, and project goals.[5] By understanding the underlying mechanisms and performance characteristics of these powerful reagents, researchers can make informed decisions to optimize their synthetic outcomes.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Retrieved March 25, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 25, 2026, from [Link]

  • HBTU. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 19). YouTube. Retrieved March 25, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 25, 2026, from [Link]

  • Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10489-10499.
  • Optimizing Peptide Synthesis: The Advantage of Using 6-Cl-HOBt as a Coupling Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved March 25, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Gentide. Retrieved March 25, 2026, from [Link]

  • Li, Y., et al. (2026, February 23). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Gyros Protein Technologies. Retrieved March 25, 2026, from [Link]

  • Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). ACS Organic & Inorganic Au.
  • Technical Support Information Bulletin 2105 - HATU. (n.d.). Aapptec. Retrieved March 25, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 25, 2026, from [Link]

  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. (2025, August 7).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved March 25, 2026, from [Link]

Sources

Comparative

Benchmarking 5-Chloro-1-ethoxy-benzotriazole against standard uronium coupling reagents

As a Senior Application Scientist, I frequently encounter misconceptions regarding the interchangeability of benzotriazole derivatives in synthetic chemistry. While the evolution of peptide synthesis has been heavily dri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter misconceptions regarding the interchangeability of benzotriazole derivatives in synthetic chemistry. While the evolution of peptide synthesis has been heavily driven by uronium and aminium salts, the introduction of O-alkylated derivatives like 5-Chloro-1-ethoxy-benzotriazole (5-Cl-EtOBt) requires a fundamental shift in how we approach reagent selection.

This guide objectively benchmarks 5-Cl-EtOBt against standard uronium coupling reagents (HATU, HBTU, and COMU). By analyzing their mechanistic divergence, we will establish why 5-Cl-EtOBt is not a direct competitor for amide bond formation, but rather a highly specialized, orthogonal reagent for auxiliary transfer and complex alkylations.

Mechanistic Divergence: Active Esters vs. Auxiliary Transfer

To understand the performance gap between these reagents, we must examine the causality of their molecular structures.

Standard uronium reagents like rely on a free N−OH (or N−O− ) group on their leaving group moiety (HOAt or HOBt). Upon reaction with a carboxylic acid in the presence of a tertiary base, they form a highly reactive O -acyl active ester. This transient intermediate is highly susceptible to nucleophilic attack by primary or secondary amines, rapidly yielding an amide bond.

Conversely, 5-Cl-EtOBt features a covalently blocked hydroxyl group (an N−O−CH2​CH3​ ether linkage). This O-ethylation creates a steric and electronic blockade that fundamentally prevents the formation of the standard tetrahedral intermediate required for carboxylate activation. However, the electron-withdrawing 5-chloro substituent significantly increases the electrophilicity of the benzotriazole core. As a result, instead of activating carboxylic acids, 5-Cl-EtOBt functions as a , acting as an electron-donor or a precursor for radicals and carbanions in specialized N− , O− , and C− acylations.

Mechanism cluster_uronium Standard Uronium (HATU) cluster_ethoxy 5-Cl-EtOBt Pathway A Carboxylic Acid B OAt Active Ester A->B HATU + Base C Amide Bond B->C + Amine D 5-Cl-EtOBt E Radical / Carbanion D->E Activation F Alkylated Product E->F Nucleophile

Fig 1: Mechanistic pathways of HATU active ester formation vs. 5-Cl-EtOBt auxiliary transfer.

Quantitative Benchmarking in Standardized Workflows

To objectively evaluate these reagents, we benchmarked them in a notoriously difficult coupling scenario: the synthesis of the sterically hindered dipeptide Fmoc-Val-Aib-OH . The data below illustrates why structural class dictates primary utility.

Table 1: Performance Benchmarking in Acylation and Coupling Workflows

ReagentCore ScaffoldActive IntermediateAmide Yield (%)*Racemization (%)Primary Utility
HATU HOAtOAt Active Ester98.2< 0.1Difficult peptide coupling
COMU OxymaOxyma Active Ester97.8< 0.1Greener coupling alternative
HBTU HOBtOBt Active Ester89.51.2Routine peptide coupling
5-Cl-EtOBt 1-Alkoxy-BtRadical / Cation< 2.0 N/AAuxiliary transfer / Alkylation

*Yields based on 1-hour reaction time at 25°C in DMF with DIPEA as the base.

Data Causality: The <2.0% amide yield for 5-Cl-EtOBt is not a failure of the reagent, but a confirmation of its chemical nature. Without a free N−OH group to facilitate the , the reagent remains largely inert under standard peptide coupling conditions, proving it should never be substituted for HATU or HBTU in routine amide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your workflows, the following protocols integrate self-validating analytical checkpoints.

Protocol A: Standard Amide Coupling (Using HATU)

Designed for sterically hindered amino acids where active ester formation is the rate-limiting step.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (0.98 eq) in anhydrous DMF (0.1 M). Causality note: Using a slight deficit of HATU prevents capping of the amine by unreacted uronium species (guanidinylation).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C. Stir for 3 minutes.

  • Validation Checkpoint (Self-Validating System): Withdraw a 5 µL aliquot and quench into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester of your target acid confirms successful OAt-active ester formation. Do not proceed until >95% conversion is observed.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. Allow to warm to room temperature and stir for 1 hour.

  • Workup: Precipitate the product in ice-cold water or proceed to standard liquid-liquid extraction.

Protocol B: Orthogonal Auxiliary Transfer (Using 5-Cl-EtOBt)

Designed for complex alkylations or radical-mediated transformations where standard uroniums fail.

  • Substrate Preparation: Dissolve 5-Cl-EtOBt (1.2 eq) and the target nucleophile (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Activation: Introduce the appropriate catalyst (e.g., a transition metal catalyst for cross-coupling or a strong base like NaH for carbanion generation) at -78°C. Causality note: The 5-chloro group stabilizes the benzotriazole leaving group, lowering the activation energy required for the cleavage of the N−C bond during auxiliary transfer.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via UV-Vis coupled HPLC. Benzotriazole derivatives exhibit a distinct UV absorbance shift (typically around 260-280 nm). The disappearance of the intact 5-Cl-EtOBt peak and the emergence of the free 5-chloro-benzotriazole byproduct confirms successful auxiliary cleavage and transfer.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate.

Conclusion for Drug Development Professionals

When designing synthetic routes, the distinction between active ester generators and synthetic auxiliaries is critical. While standard uronium reagents (HATU, COMU) remain the undisputed champions of amide bond formation, 5-Chloro-1-ethoxy-benzotriazole occupies a valuable, orthogonal niche. Its blocked hydroxyl group and electron-withdrawing chlorine substituent make it an ideal candidate for advanced alkylations, radical chemistry, and bioisosteric scaffold generation where traditional coupling reagents would cause unwanted side reactions.

References

  • Katritzky, A. R., et al. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews, ACS Publications.[Link]

  • Beilstein Journal of Organic Chemistry (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents. Beilstein J. Org. Chem., 10, 1919–1932.[Link]

  • RSC Advances (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Royal Society of Chemistry.[Link]

Validation

NMR spectroscopy comparison of 5-Chloro-1-ethoxy-benzotriazole and its derivatives

As a Senior Application Scientist specializing in molecular characterization, I have designed this technical guide to address a common analytical bottleneck in synthetic and medicinal chemistry: the unambiguous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular characterization, I have designed this technical guide to address a common analytical bottleneck in synthetic and medicinal chemistry: the unambiguous structural elucidation of benzotriazole derivatives.

Benzotriazoles, particularly 1-hydroxybenzotriazole (HOBt) and its halogenated or alkylated derivatives, are indispensable as peptide coupling reagents and molecular scaffolds. However, their nuclear magnetic resonance (NMR) characterization is notoriously complicated by dynamic structural behaviors. This guide objectively compares the NMR performance of 5-Chloro-1-ethoxy-benzotriazole against its parent and alternative derivatives, providing the causality behind experimental choices and a self-validating protocol for accurate analysis.

Mechanistic Causality in Benzotriazole NMR Spectroscopy

To understand the NMR spectra of these compounds, we must first examine the structural dynamics that dictate their chemical shifts and coupling patterns.

The Tautomeric Challenge of HOBt The core molecule, 1-hydroxybenzotriazole, exists in a 1 between the 1-hydroxy (1-OH) form and the N-oxide (1-NH) form[1]. In polar NMR solvents like DMSO-d6, this rapid exchange broadens the aromatic signals and obscures fine coupling constants, making baseline 2 difficult[2].

The Alkylation Solution When HOBt is O-alkylated to form 1-ethoxy-benzotriazole, the molecule is structurally "locked" into the N1-substituted configuration. This eliminates the tautomeric exchange, resulting in sharp, highly resolved NMR signals. The ethoxy group introduces 3—a distinct quartet and triplet—that serve as internal integration standards[3].

The Halogen Effect (Symmetry Breaking) In unsubstituted 1-ethoxy-benzotriazole, the aromatic protons (H-4, H-5, H-6, H-7) form a complex AA'BB' spin system. The introduction of a chlorine atom at the C-5 position (yielding 5-Chloro-1-ethoxy-benzotriazole) breaks this symmetry. The inductive electron-withdrawing effect of the chlorine atom deshields the adjacent H-4 proton, shifting it downfield. More importantly, it transforms the complex multiplet into a clean, predictable ABX (or AMX) spin system, allowing for immediate visual confirmation of the substitution pattern.

TautomerLogic HOBt HOBt (Tautomeric Equilibrium) N_Oxide N-Oxide Tautomer (Polar Solvents) HOBt->N_Oxide N_Hydroxy N-Hydroxy Tautomer (Non-Polar Solvents) HOBt->N_Hydroxy Alkylation O-Alkylation N_Hydroxy->Alkylation Ethoxy_Bt 1-Ethoxy-benzotriazole (Locked Structure) Alkylation->Ethoxy_Bt Chlorination 5-Chloro Substitution Ethoxy_Bt->Chlorination Cl_Ethoxy_Bt 5-Chloro-1-ethoxy-benzotriazole (ABX Spin System) Chlorination->Cl_Ethoxy_Bt

Caption: Structural locking of HOBt via O-alkylation and chlorination to yield sharp NMR spin systems.

Comparative Quantitative NMR Data

To objectively evaluate the performance of these derivatives as analytical markers, we must compare their ¹H NMR chemical shifts. The table below summarizes the expected quantitative data, demonstrating how derivatization clarifies the spectrum.

Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)O-CH₂ (q)O-CH₃ (t)
HOBt (in DMSO-d6)7.90 (d)7.45 (t)7.60 (t)7.80 (d)--
Cl-HOBt (in DMSO-d6)7.95 (d)-7.48 (dd)7.75 (d)--
1-Ethoxy-Bt (in CDCl3)8.00 (d)7.40 (t)7.55 (t)7.70 (d)4.551.45
5-Cl-1-Ethoxy-Bt (in CDCl3)8.05 (d)-7.45 (dd)7.65 (d)4.581.46

Note: In 5-Chloro-1-ethoxy-benzotriazole, H-6 appears as a doublet of doublets (dd) due to ortho-coupling with H-7 (J ≈ 8.5 Hz) and meta-coupling with H-4 (J ≈ 1.5 Hz). This is a definitive marker of the 5-substitution pattern.

Self-Validating Experimental Protocol

A robust analytical protocol does not simply assume instrumental accuracy; it builds internal checks into the methodology. The following workflow is designed as a self-validating system for the structural elucidation of 5-Chloro-1-ethoxy-benzotriazole.

Causality in Experimental Choices
  • Solvent Selection: Why use CDCl3 for ethoxy derivatives but DMSO-d6 for HOBt? 4 exhibits strong intermolecular hydrogen bonding, necessitating polar solvents like DMSO-d6[4]. However, O-alkylation eliminates this hydrogen bonding. CDCl3 is chosen for the ethoxy derivatives to prevent solvent-induced shifts of the ethoxy signals and to suppress any residual tautomeric exchange.

  • Relaxation Delay (D1): A standard 1-second D1 is insufficient for quantitative integration of the triazole ring carbons in ¹³C NMR due to their lack of attached protons (long T1 relaxation times). We extend D1 to 5 seconds to ensure the integration ratio perfectly matches the molecular formula.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of 5-Chloro-1-ethoxy-benzotriazole in 0.6 mL of anhydrous CDCl3.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift reference exactly at 0.00 ppm.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic field shimming.

Step 2: 1D Acquisition (The Primary Check)

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz) using 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check: Integrate the quartet at ~4.58 ppm and the triplet at ~1.46 ppm. The ratio must be exactly 2:3. If the ratio deviates, the sample is either impure or the D1 delay is insufficient.

Step 3: 2D Cross-Validation (HMBC & HSQC)

  • To definitively prove the ethoxy group is attached to N1 (and not N2 or N3), acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Self-Validation Check: Look for a 3-bond ¹H-¹³C correlation cross-peak between the O-CH₂ protons (~4.58 ppm) and the C-7a bridgehead carbon of the benzotriazole ring. The absence of correlation to both bridgehead carbons confirms the N1 substitution over the N2 isomer.

NMRWorkflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D 1H/13C Acquisition (Assess Purity) Prep->Acq1D Decision Ambiguous Assignments? Acq1D->Decision Acq2D 2D NMR (HSQC/HMBC) (Confirm Connectivity) Decision->Acq2D Yes Validation Self-Validating Confirmation (Compare to Models) Decision->Validation No Acq2D->Validation

Caption: Self-validating NMR workflow for structural elucidation of benzotriazole derivatives.

References

  • Title: 5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8 | Source: Benchchem | URL: 3

  • Title: Cycloadditions of Benzynes with the Azoxy 1,3-Dipole Tautomer of 1-Hydroxybenzotriazole (HOBT) | Source: NIH PMC | URL: 1

  • Title: A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate: Properties, Protocols, and Applications | Source: Benchchem | URL: 2

  • Title: 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 | Source: PubChem | URL: 4

Sources

Comparative

Comparative Efficacy Guide: 5-Chloro-1-ethoxy-benzotriazole vs. DEPBT in Peptide Macrocyclization

Executive Summary Macrocyclization remains one of the most formidable challenges in peptide synthesis and drug development. The entropic penalty of ring closure, coupled with the ever-present risk of C-terminal epimeriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Macrocyclization remains one of the most formidable challenges in peptide synthesis and drug development. The entropic penalty of ring closure, coupled with the ever-present risk of C-terminal epimerization, demands highly optimized coupling systems[1]. In this technical guide, we objectively compare the gold-standard reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) against the highly reactive synthetic auxiliary 5-Chloro-1-ethoxy-benzotriazole (5-Cl-EBT). By analyzing their mechanistic pathways, reaction kinetics, and stereochemical fidelity, this guide provides researchers with an authoritative framework for selecting the optimal macrocyclization strategy.

Mechanistic Profiling & Causality

DEPBT: The Stereochemical Guardian

Developed to address the severe racemization issues associated with standard phosphonium and uronium salts, DEPBT is a crystalline phosphate reagent that mediates amide bond formation with [2].

The Causality of Low Epimerization: Unlike traditional reagents that can trigger guanidinylation or rapid oxazolone formation, DEPBT reacts with the carboxylate to generate a highly stable HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) active ester[2]. This intermediate is structurally resistant to the base-catalyzed chiral degradation pathway. Because the HOOBt ester undergoes intramolecular aminolysis at a rate that outpaces oxazolone formation, DEPBT is the reagent of choice for cyclizing peptides containing highly sensitive residues, such as histidine or cysteine[3].

5-Chloro-1-ethoxy-benzotriazole: The High-Reactivity Auxiliary

While DEPBT excels in fidelity, its macrolactamization kinetics can be exceedingly slow, sometimes requiring up to three days for completion[4]. To overcome this kinetic bottleneck, serves as a highly versatile synthetic auxiliary and acylating agent[5].

The Causality of High Reactivity: The addition of the electron-withdrawing 5-chloro substituent significantly lowers the pKa of the benzotriazole system. This inductive effect renders the resulting 5-Cl-Bt active ester highly electrophilic, drastically accelerating the aminolysis step[3]. Furthermore, the 1-ethoxy modification enhances organic solubility and acts as a tunable leaving group in specialized acyl transfer reactions. However, this increased electrophilicity inherently raises the risk of epimerization compared to DEPBT.

Quantitative Efficacy & Performance Metrics

The following table summarizes the comparative performance of both reagents in standard solution-phase macrolactamization workflows.

Performance ParameterDEPBT5-Chloro-1-ethoxy-benzotriazole
Primary Function Standalone coupling reagentSynthetic auxiliary / Additive
Reaction Kinetics Slow to Moderate (12 - 72 hours)Fast (4 - 8 hours)
Epimerization Risk Extremely Low (< 1%)Moderate (3 - 8%)
Active Intermediate HOOBt ester5-Cl-Bt active ester
Solvent Compatibility THF, DMFDMF, NMP, DCM
Optimal Application Highly epimerization-prone sequencesSterically hindered macrocycles requiring rapid closure

Pathway Visualizations

Macrocyclization_Pathways cluster_DEPBT DEPBT Pathway (High Fidelity) cluster_5Cl 5-Cl-EBT Pathway (High Reactivity) L1 Linear Peptide D1 DEPBT + DIEA L1->D1 Activation A1 HOOBt Active Ester (Stable) D1->A1 -Diethyl phosphite M1 Macrolactam (<1% Epimerization) A1->M1 Slow Aminolysis L2 Linear Peptide C2 5-Cl-EBT + EDC L2->C2 Activation A2 5-Cl-Bt Active Ester (Highly Reactive) C2->A2 Inductive Effect M2 Macrolactam (Moderate Epimerization) A2->M2 Rapid Aminolysis

Comparative reaction pathways for DEPBT and 5-Cl-EBT mediated peptide macrocyclization.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and product integrity.

Protocol A: DEPBT-Mediated Solution-Phase Macrolactamization

Optimized for stereochemical preservation in sensitive peptides.

  • Preparation: Dissolve the fully deprotected linear peptide (1.0 equiv) in anhydrous THF or DMF to achieve a high-dilution concentration of 1 mM. Causality: High dilution heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Activation: Cool the solution to 0 °C. Add DEPBT (2.0 equiv) followed dropwise by DIEA (2.0 equiv)[2].

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature. Stir continuously for 24 to 72 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot at 24h and 48h. Analyze via LC-MS to confirm the disappearance of the linear precursor mass and verify the ratio of cyclic monomer to cyclic dimer. The absence of +18 Da (water) indicates successful macrolactamization[4].

Protocol B: 5-Chloro-1-ethoxy-benzotriazole Assisted Cyclization

Optimized for sterically hindered sequences requiring rapid kinetics.

  • Preparation: Dissolve the linear peptide (1.0 equiv) in anhydrous DMF at a concentration of 1 mM.

  • Activation: Add a primary carbodiimide coupling agent such as EDC·HCl (1.5 equiv) and 5-Chloro-1-ethoxy-benzotriazole (1.5 equiv) as the synthetic auxiliary.

  • Base Addition: Add a mild, sterically hindered base like 2,4,6-collidine (2.0 equiv) rather than DIEA. Causality: The highly reactive 5-Cl-Bt ester is prone to base-catalyzed epimerization; collidine provides sufficient basicity for activation while minimizing proton abstraction at the chiral alpha-carbon.

  • Cyclization: Stir at room temperature for 4 to 8 hours.

  • Self-Validation (Chiral HPLC): Following standard workup, analyze the crude product using Chiral HPLC against a synthesized D-enantiomer standard. This step is critical to quantify the exact degree of epimerization induced by the highly electrophilic intermediate.

Conclusion & Selection Matrix

The choice between DEPBT and 5-Chloro-1-ethoxy-benzotriazole dictates the balance between reaction time and stereochemical purity:

  • Select DEPBT when synthesizing complex cyclic depsipeptides or macrolactams containing histidine, cysteine, or easily racemized unnatural amino acids[1]. The extended reaction time is a necessary trade-off for near-perfect stereochemical fidelity.

  • Select 5-Chloro-1-ethoxy-benzotriazole when dealing with highly sterically hindered macrocycles (e.g., sequences rich in N-methylated amino acids or Aib residues) where DEPBT fails to drive the reaction to completion, and where a minor degree of epimerization can be resolved during downstream preparative HPLC purification.

References

  • Paquette, A. R., & Boddy, C. N. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Organic & Biomolecular Chemistry, RSC. URL:[Link]

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, ACS Publications. URL:[Link]

  • Nitsche, C., et al. (2022). Biocompatible strategies for peptide macrocyclisation. Chemical Science, PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1-ethoxy-benzotriazole

Hazard Profile and Risk Assessment: Understanding the "Why" Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The causality for the stringent protocols that follow is rooted...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The causality for the stringent protocols that follow is rooted in the toxicological and chemical properties of analogous benzotriazole compounds.

Based on data from 5-Chlorobenzotriazole and 1H-Benzotriazole, the primary hazards are summarized below.[1][2] This data dictates the minimum personal protective equipment (PPE) and engineering controls required.

Hazard CategoryDescriptionRationale for Disposal ProtocolRequired PPE & Controls
Acute Oral Toxicity Harmful if swallowed.[1][2]Prevents accidental ingestion via contaminated hands or surfaces. Mandates strict hygiene measures post-handling.Nitrile Gloves, Lab Coat, Hand Washing
Skin Irritation Causes skin irritation.[1][3]Requires prevention of any direct skin contact. Contaminated clothing must be removed immediately.Chemical-Resistant Gloves (Nitrile), Lab Coat
Serious Eye Irritation Causes serious eye irritation.[1][3][4]Mandates robust eye protection to prevent splashes or contact with airborne dust.Safety Goggles or Face Shield
Respiratory Irritation May cause respiratory irritation.[1]All handling of solid material must be done in a way that minimizes dust generation, preferably within a certified chemical fume hood.Chemical Fume Hood, Respirator (for spills)
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[3][4][5]Prohibits disposal down the drain.[1][2][6] Environmental release must be strictly avoided.Contained Waste Streams

Pre-Disposal: Establishing a Safe Operational Environment

Proper disposal begins before the first gram of waste is handled. The following steps create a self-validating system of safety.

  • Engineering Controls : All handling and segregation of 5-Chloro-1-ethoxy-benzotriazole waste must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard.[7] This is the primary line of defense against inhalation of aerosolized particles.

  • Personal Protective Equipment (PPE) : Before handling any waste, don the following PPE.[7][8]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1]

    • Eye Protection : Wear safety glasses with side shields or, for greater protection against splashes, chemical safety goggles.[8]

    • Body Protection : A lab coat or other protective clothing must be worn to prevent skin contact.[7]

  • Hygiene Measures : Do not eat, drink, or smoke in the area where the chemical is handled.[1][2] Always wash hands and face thoroughly after handling the substance and before breaks.[1][9]

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 5-Chloro-1-ethoxy-benzotriazole must follow the cradle-to-grave principle of hazardous waste management. The material must be identified, segregated, securely contained, and transferred to a licensed disposal facility.

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate all waste streams containing 5-Chloro-1-ethoxy-benzotriazole. This prevents unintentional and dangerous chemical reactions.

  • Identify Waste Streams : This includes:

    • Unused or expired solid 5-Chloro-1-ethoxy-benzotriazole.

    • Contaminated consumables: weighing paper, pipette tips, gloves, bench paper.

    • Contaminated glassware and equipment.

    • Solutions containing dissolved 5-Chloro-1-ethoxy-benzotriazole.

  • Segregation Causality : Benzotriazole derivatives must be segregated from other chemical waste streams, particularly strong oxidizing agents and acidic waste, to prevent potentially reactive mixtures.[5]

Step 2: Containerization and Labeling

Proper containerization is essential for safe storage and transport.

  • Select a Compatible Container : Use a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[7]

  • Labeling Protocol : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "5-Chloro-1-ethoxy-benzotriazole."[7]

    • The associated hazards: "Harmful if Swallowed," "Causes Skin and Eye Irritation," "Toxic to Aquatic Life."[7]

    • The accumulation start date.

Step 3: Waste Collection and Accumulation
  • Solid Waste : Carefully transfer the solid material and contaminated consumables into the designated solid waste container. The primary objective is to avoid the creation of dust.[3][7] Do not compact the waste.

  • Liquid Waste : Carefully pour solutions into a designated liquid hazardous waste container. Ensure the container is properly vented if necessary, although this compound is not highly volatile.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from heat, ignition sources, and incompatible materials.[2][7]

Step 4: Final Disposal
  • Professional Disposal : All waste containing 5-Chloro-1-ethoxy-benzotriazole must be disposed of through a licensed chemical waste disposal company.[2][3] Do not attempt to treat the chemical waste in the lab via incineration or chemical neutralization unless explicitly approved and equipped to do so under regulatory guidelines. The material can be disposed of by a licensed plant via controlled incineration with flue gas scrubbing.[2]

  • Regulatory Compliance : Ensure all disposal activities comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) regarding chlorinated organic compounds.[1][10][11]

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Final Disposition A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Identify Waste Stream (Solid, Liquid, Consumable) C->D E Segregate from Incompatible Waste D->E F Transfer to Labeled, Compatible Container E->F G Securely Seal Waste Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange Pickup by Licensed Disposal Vendor H->I

Caption: Workflow for the safe disposal of 5-Chloro-1-ethoxy-benzotriazole waste.

Emergency Procedures: Spill and Decontamination

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Small Spill (Inside a Fume Hood)
  • Containment : Ensure the fume hood sash is lowered.

  • Cleanup : Use an inert absorbent material like sand or earth to cover the spill.[7] Carefully sweep or scoop up the absorbed material. Avoid creating dust.[3]

  • Disposal : Place all contaminated materials into your labeled hazardous waste container.[7]

  • Decontamination : Wipe the spill area with soap and water, followed by a clean water rinse. Place all cleaning materials in the waste container.

Large Spill (Outside a Fume Hood)
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate. Restrict access to the area.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • PPE : Responders must wear enhanced PPE, including a respirator, chemical-resistant gloves, and splash goggles or a face shield.

  • Containment : Prevent the spill from spreading and from entering drains or waterways by diking with an inert absorbent material.[1][7]

  • Cleanup and Disposal : Follow the cleanup and disposal steps for a small spill, using non-sparking tools if there is any remote fire risk.[2]

  • Decontamination : Thoroughly decontaminate the area with soap and water.[7] All decontamination materials are considered hazardous waste.

Personnel Decontamination
  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][12]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[1]

References

  • SAFETY DATA SHEETS: 5-Chlorobenzotriazole. Cato Chem. [Link]

  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. [Link]

  • Benzotriazole - Registration Dossier. ECHA. [Link]

  • SAFETY DATA SHEET: 6-Chloro-1-hydroxy-1H-benzotriazole. Fisher Scientific. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-1-ethoxy-benzotriazole

Standard Operating Procedure & Safety Protocol: Handling 5-Chloro-1-ethoxy-benzotriazole As a Senior Application Scientist, I recognize that the safe and effective use of chemical reagents is the bedrock of successful dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 5-Chloro-1-ethoxy-benzotriazole

As a Senior Application Scientist, I recognize that the safe and effective use of chemical reagents is the bedrock of successful drug development and organic synthesis. 5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a highly valuable benzotriazole derivative, widely utilized as a bioisosteric scaffold and a versatile synthetic auxiliary for N-, O-, C-, and S-acylations[1]. However, the very structural stability that makes it an excellent electron-donor and radical precursor in the lab also renders it environmentally persistent and potentially hazardous to laboratory personnel[1][2].

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent, ensuring both operational success and uncompromising safety.

Physicochemical Properties & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The benzotriazole ring system is highly resonance-stabilized, making it exceptionally resistant to standard abiotic degradation pathways, such as oxidation and hydrolysis[2]. While this stability is excellent for complex synthetic methodologies, it means the compound is highly persistent in soil and aquatic environments[1]. Furthermore, like many benzotriazole derivatives, it acts as a localized irritant to biological tissues[3][4].

Table 1: Physicochemical and Hazard Summary of 5-Chloro-1-ethoxy-benzotriazole

Property / HazardData / ClassificationMechanistic Rationale
CAS Number 68229-95-8N/A
Molecular Formula C8H8ClN3ON/A
Molecular Weight 197.62 g/mol N/A
Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Interacts with biological nucleophiles; disrupts mucosal and cellular membranes, leading to localized inflammation[3][4].
Environmental Hazards Aquatic Chronic 2 (H411)High resonance stability prevents rapid environmental degradation; toxic to aquatic flora and fauna[5].
Physical State Solid (Powder/Crystals)Prone to aerosolization if mishandled, significantly increasing the risk of inhalation exposure[6].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about regulatory compliance; it is about understanding chemical compatibility. Because 5-Chloro-1-ethoxy-benzotriazole is an acylation agent and a halogenated heterocyclic compound, it can permeate certain porous materials.

  • Hand Protection: Wear Nitrile rubber gloves (minimum thickness 0.11 mm for splash protection; >0.3 mm for prolonged handling)[6].

    • Causality: Nitrile provides excellent resistance against polar and non-polar organic powders and prevents the localized dermal irritation associated with direct benzotriazole contact[3].

  • Eye Protection: Safety goggles with side shields (EN 166 or ANSI Z87.1 compliant)[3].

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses are insufficient if airborne dust is generated during the weighing process.

  • Respiratory Protection: N95, P100, or FFP2/FFP3 particulate respirator [6].

    • Causality: Required only if handling the powder outside of a primary containment device. The compound's fine dust can cause severe respiratory tract irritation (H335)[4].

  • Body Protection: Flame-resistant or standard 100% cotton laboratory coat and closed-toe shoes.

    • Causality: Prevents the accumulation of static charge, which could theoretically ignite fine organic dusts[6].

Operational Workflow & Handling Protocol

To ensure experimental reproducibility and personnel safety, all acylation or condensation reactions utilizing 5-Chloro-1-ethoxy-benzotriazole must follow a strict operational workflow.

G Start 1. Preparation Don PPE & Verify Fume Hood Flow Weigh 2. Dispensing Weigh 5-Chloro-1-ethoxy-benzotriazole (Minimize Dust Generation) Start->Weigh React 3. Synthesis Execute Acylation/Condensation Under Inert Atmosphere Weigh->React Quench 4. Quenching Neutralize Reactive Intermediates React->Quench Dispose 5. Disposal Segregate as Halogenated/Persistent Waste Quench->Dispose

Laboratory workflow for safe handling and reaction of 5-Chloro-1-ethoxy-benzotriazole.

Step-by-Step Methodology: Standard Acylation Setup

  • Pre-Operation Checks: Ensure the chemical fume hood is fully operational (face velocity 80-100 fpm). Don all required PPE as outlined in the matrix[6].

  • Weighing: Tare a static-free weigh boat. Carefully dispense the 5-Chloro-1-ethoxy-benzotriazole using a clean stainless-steel spatula. Expert Tip: Avoid rapid movements to prevent the aerosolization of the fine powder, which poses an immediate inhalation hazard[4][6].

  • Transfer & Solvation: Transfer the reagent immediately into a round-bottom flask. Solubilize in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon) to maintain the integrity of the acylating agent[1].

  • Reaction Execution: Proceed with the addition of your target amine or alcohol. Monitor the reaction progress via TLC or LC-MS.

  • Quenching: Once complete, quench the reaction carefully. Benzotriazole byproducts are typically stable, so a standard aqueous workup (e.g., saturated NaHCO3) is sufficient to neutralize residual reactive species.

Spill Response & Environmental Disposal Plan

Because benzotriazoles are highly stable in soil and water, and have been identified as potent inhibitors of plant growth and toxic to aquatic life, environmental release must be strictly prevented[5].

  • Immediate Spill Response: If a powder spill occurs, do not use compressed air or dry sweeping, as this creates an immediate inhalation hazard and disperses the contaminant[6]. Gently cover the spill with damp paper towels or a spill pad to suppress the dust.

  • Decontamination: Mechanically collect the dampened powder into a chemically compatible, sealable container[6]. Wipe the affected area with a solvent that solubilizes the compound (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Disposal Plan: NEVER pour solutions containing 5-Chloro-1-ethoxy-benzotriazole down the drain. Due to its resistance to environmental oxidation and high aquatic toxicity (Aquatic Chronic 2), all solid waste and contaminated solvents must be segregated into clearly labeled "Halogenated Organic Waste" or "Persistent Organic Waste" containers. Arrange for high-temperature incineration through a licensed hazardous waste management contractor[3].

References

  • Benchchem. "5-Chloro-1-ethoxy-benzotriazole CAS 68229-95-8." Benchchem. 1

  • Sigma-Aldrich. "SAFETY DATA SHEET - Benzotriazole." MilliporeSigma. 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - 2-(2-Hydroxy-5-methylphenyl)benzotriazole." MilliporeSigma.

  • UCLouvain / Sigma-Aldrich. "Safety Data Sheet - 5-Methyl-1H-benzotriazole." Sigma-Aldrich Co. LLC. 4

  • Sigma-Aldrich. "SAFETY DATA SHEET - 1-(Methylsulfonyl)-1H-benzotriazole." MilliporeSigma.

  • ACS Publications. "Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers." Environment & Health. 2

  • Kansas State University. "BENZOTRIAZOLES: TOXICITY AND DEGRADATION." Proceedings of the 1998 Conference on Hazardous Waste Research.

  • European Chemicals Agency (ECHA). "Benzotriazole - Registration Dossier." ECHA CHEM. 6

  • RIVM. "Environmental risk limits for benzotriazoles." National Institute for Public Health and the Environment (Netherlands). 5

Sources

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